molecular formula C14H9ClF3NO2 B1432314 Rac-Efavirenz CAS No. 1261394-62-0

Rac-Efavirenz

Katalognummer: B1432314
CAS-Nummer: 1261394-62-0
Molekulargewicht: 315.67 g/mol
InChI-Schlüssel: XPOQHMRABVBWPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rac-Efavirenz is a useful research compound. Its molecular formula is C14H9ClF3NO2 and its molecular weight is 315.67 g/mol. The purity is usually 95%.
The exact mass of the compound Efavirenz (13C)6 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Rac-Efavirenz suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rac-Efavirenz including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOQHMRABVBWPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00861416
Record name (+/-)-Efavirenz
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085947
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

177530-93-7
Record name Rac-Efavirenz
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177530937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-Efavirenz
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Molecular Weight of Rac-Efavirenz

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical structure and molecular weight of Rac-Efavirenz, a critical topic for researchers, scientists, and drug development professionals. This document delves into the stereochemical intricacies, analytical characterization, and synthetic pathways of racemic Efavirenz, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of Chirality in Efavirenz

Efavirenz is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of human immunodeficiency virus type 1 (HIV-1) infection.[1] The molecule possesses a single chiral center, leading to the existence of two enantiomers: (S)-Efavirenz and (R)-Efavirenz. The therapeutic activity of the drug is almost exclusively attributed to the (S)-enantiomer. Consequently, understanding the properties and characterization of the racemic mixture, Rac-Efavirenz, is of paramount importance for quality control, impurity profiling, and the development of stereoselective synthetic processes in the pharmaceutical industry. This guide will focus specifically on the racemic form of Efavirenz.

Chemical Structure and Physicochemical Properties

Rac-Efavirenz is an equal mixture of the (S) and (R) enantiomers of 6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one.

Molecular Identity
PropertyValueSource(s)
Molecular Formula C₁₄H₉ClF₃NO₂[2]
Molecular Weight 315.67 g/mol [2]
IUPAC Name (±)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one[2]
CAS Number 177530-93-7[2]

The presence of the trifluoromethyl group and the cyclopropylacetylene moiety are key structural features that contribute to its potent inhibitory activity against HIV-1 reverse transcriptase.

Stereoisomerism

The core of understanding Rac-Efavirenz lies in its stereochemistry. The tetrahedral carbon at the C4 position of the benzoxazinone ring is the chiral center, giving rise to two non-superimposable mirror-image enantiomers.

Efavirenz_Enantiomers cluster_S (S)-Efavirenz cluster_R (R)-Efavirenz s_img s_img mirror Mirror Plane r_img r_img Rac_Efavirenz_Synthesis A 2-Amino-5-chlorobenzophenone B Addition of Cyclopropylacetylene A->B 1. Grignard Reagent 2. Trifluoroacetylation C Intermediate Amino Alcohol B->C D Cyclization with a Carbonylating Agent C->D E Rac-Efavirenz D->E

Caption: Simplified synthetic workflow for Rac-Efavirenz.

Analytical Characterization of Rac-Efavirenz

The characterization of Rac-Efavirenz requires a combination of spectroscopic and chromatographic techniques to confirm its identity, purity, and the equal proportion of its enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

The primary technique for analyzing Rac-Efavirenz and distinguishing its enantiomers is chiral HPLC. This method is crucial for confirming the racemic nature of a sample and for quantifying any enantiomeric excess.

Expertise & Experience: The choice of a chiral stationary phase (CSP) is critical for achieving enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven to be highly effective in resolving the enantiomers of Efavirenz. [3][4]The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

Experimental Protocol: Chiral HPLC for Rac-Efavirenz

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) column is a common choice. [5]3. Mobile Phase: A mixture of n-hexane and isopropyl alcohol (IPA) in a 90:10 (v/v) ratio is typically used. [5]The polarity of the mobile phase is a key parameter to optimize for achieving good resolution.

  • Flow Rate: A flow rate of 1.0 mL/min is generally employed. [5]5. Column Temperature: The analysis is usually performed at ambient temperature (e.g., 30°C). [5]6. Detection: UV detection at 254 nm is appropriate due to the chromophoric nature of the molecule. [5]7. Sample Preparation: Dissolve the Rac-Efavirenz sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Injection Volume: A 10 µL injection volume is typical.

Trustworthiness: A validated method will demonstrate good resolution (Rs > 2) between the two enantiomer peaks, ensuring accurate quantification. The peak areas of the (S) and (R) enantiomers should be approximately equal for a racemic mixture.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of Rac-Efavirenz and for structural elucidation through fragmentation analysis.

Expertise & Experience: Electrospray ionization (ESI) is a commonly used ionization technique for Efavirenz. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides valuable structural information. The fragmentation of the Efavirenz molecule often involves the loss of the trifluoromethyl group and cleavage of the benzoxazinone ring. [6] Expected Fragmentation:

Efavirenz_Fragmentation Parent [M-H]⁻ m/z 314 Frag1 Loss of CF₃ [M-H-CF₃]⁻ Parent->Frag1 Frag2 Ring Cleavage Parent->Frag2

Caption: Simplified fragmentation pathway of Efavirenz in MS/MS.

It is important to note that under standard mass spectrometric conditions, the mass spectra of the individual enantiomers and the racemic mixture are identical, as mass spectrometry is not an inherently chiral technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural confirmation of Rac-Efavirenz. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Expertise & Experience: In a standard achiral solvent, the NMR spectra of the (S) and (R) enantiomers are identical, and therefore the spectrum of Rac-Efavirenz will appear as that of a single compound. To distinguish the enantiomers by NMR, a chiral solvating agent or a chiral derivatizing agent must be used to induce diastereomeric environments, which would result in separate signals for the corresponding nuclei of the two enantiomers.

¹H NMR Spectral Data (in CDCl₃, representative):

  • Aromatic Protons: Signals in the range of 7.0-7.5 ppm.

  • NH Proton: A broad singlet typically around 8.5-9.5 ppm.

  • Cyclopropyl Protons: A complex multiplet in the upfield region, typically between 0.5-1.5 ppm.

¹³C NMR Spectral Data (in CDCl₃, representative):

  • Carbonyl Carbon: A signal around 150-155 ppm.

  • Aromatic Carbons: Multiple signals in the range of 110-140 ppm.

  • CF₃ Carbon: A quartet due to coupling with fluorine atoms.

  • Cyclopropyl Carbons: Signals in the upfield region. [7] Trustworthiness: The integration of the proton signals and the chemical shifts of the carbon signals should be consistent with the molecular structure of Efavirenz. High-resolution NMR is essential for unambiguous assignment of all signals.

Conclusion

The chemical structure and molecular weight of Rac-Efavirenz are fundamental parameters that underpin its use in pharmaceutical research and development. A thorough understanding of its stereochemistry and the application of appropriate analytical techniques, such as chiral HPLC, mass spectrometry, and NMR spectroscopy, are essential for ensuring the quality, safety, and efficacy of Efavirenz-containing products. The detailed protocols and insights provided in this guide serve as a valuable resource for scientists and researchers working with this important antiretroviral agent.

References

  • Sharma, S. D., & Singh, G. (2013). Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography. Advances in Analytical Chemistry, 3(3), 29-33.
  • Pujeri, S. S., Khader, A. M. A., & Seetharamappa, J. (2011). Chiral separation of non-nucleoside reverse transcription inhibitor efavirenz by HPLC on cellulose-based chiral stationary phase. Journal of Food and Drug Analysis, 19(3), 337-343.
  • Correia, C. A., Gilmore, K., McQuade, D. T., & Seeberger, P. H. (2015). A concise flow synthesis of efavirenz. Angewandte Chemie International Edition, 54(16), 4945-4948. Available at: [Link]

  • Ramesh, C., Devi, D. R., Srinivas, M. N. B., Krishna, S. R., Rajana, N., & Basavaiah, K. (2020). Development and Validation of RP-Chiral HPLC Method for Determination of (R)-Enantiomer Excess Content in Efavirenz. Asian Journal of Chemistry, 32(8), 1937-1942.
  • BenchChem. (2025). Application Note: Chiral HPLC Method for the Quantification of Racemic Methyl Efavirenz. BenchChem.
  • Kim, K. B., Kim, H., Jiang, F., & Liu, K. H. (2011). Proposed MS–MS fragmentation schemes for efavirenz (a), 8-hydroxyefavirenz (b), 8,14-dihydroxyefavirenz (c), and ritonavir (d). ResearchGate. Available at: [Link]

  • BenchChem. (2025).
  • van den Heuvel, H., Koek, A., & Wensing, A. M. J. (2019). Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals. Journal of Mass Spectrometry, 54(10), 803-821. Available at: [Link]

  • BenchChem. (2025). Hypothetical Synthesis of Racemic Methyl Efavirenz: A Technical Guide. BenchChem.
  • Rodrigues de Sousa, A., Corvo, M. C., Loureiro, A. I., Marques, M. M., & Guedes, R. C. (2021). Inclusion Compound of Efavirenz and γ-Cyclodextrin: Solid State Studies and Effect on Solubility. Pharmaceutics, 13(2), 159. Available at: [Link]

  • BenchChem. (2025). Application Note: Chiral Analysis of Racemic Methyl Efavirenz by LC-MS/MS. BenchChem.
  • Emcure Pharmaceuticals Limited. (2012). Process for preparation of efavirenz. U.S.
  • Emcure Pharmaceuticals Limited. (2015). An improved process for preparation of efavirenz.
  • Emcure Pharmaceuticals Limited. (2013). Process for the preparation of Efavirenz. U.S.
  • Mutlib, A. E., Chen, H., Nemeth, G. A., Markwalder, J. A., Seitz, S. P., Christ, D. D., & He, H. (1999). Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz. Drug metabolism and disposition, 27(11), 1319-1333.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3203, Rac-Efavirenz. PubChem. Available at: [Link]

  • ResearchGate. (n.d.). Typical chromatogram of enantiomeric separation of efavirenz. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 64139, Efavirenz. PubChem. Available at: [Link]

Sources

Mechanistic & Kinetic Profiling of Racemic NNRTI Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Virologists, and DMPK Scientists Subject: Deconvoluting the mechanism of action, kinetic resolution, and allosteric dynamics of racemic Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

Executive Summary: The Stereochemical Imperative

In the development of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), chirality is not merely a structural feature—it is a determinant of potency and toxicity. While early-stage high-throughput screening often utilizes racemic mixtures (1:1 ratio of enantiomers) to identify "hit" scaffolds, the mechanism of action for a racemic NNRTI is a complex aggregate of two distinct molecular events.

This guide provides a rigorous technical framework for dissecting racemic NNRTI candidates. It moves beyond simple IC50 measurements to explore the competitive binding dynamics at the allosteric pocket, distinguishing the eutomer (active enantiomer) from the distomer (inactive or less active enantiomer).

Molecular Mechanism of Action

The Allosteric "Thumb-Lock"

Unlike Nucleoside Reverse Transcriptase Inhibitors (NRTIs) which act as competitive substrate mimics at the catalytic site, NNRTIs function via allosteric inhibition .[1]

  • Binding Event: The NNRTI binds to the NNRTI Binding Pocket (NNIBP), a hydrophobic cavity located in the palm subdomain of the p66 subunit of HIV-1 Reverse Transcriptase (RT).[1][2] This pocket is non-existent in the unliganded enzyme and is created via an "induced fit" mechanism upon inhibitor binding [1].[3]

  • Conformational Transduction: Binding forces the p66 "thumb" subdomain into a hyperextended position.

  • Catalytic Arrest: This hyperextension disrupts the precise geometry required for the Aspartate triad (Asp110, Asp185, Asp186) to coordinate

    
     ions, thereby preventing the nucleophilic attack on the dNTP 
    
    
    
    -phosphate.
  • Racemic Interference: In a racemic mixture, if the distomer has residual affinity for the NNIBP but fails to induce the full "thumb-lock" conformation, it acts as a competitive antagonist to the eutomer, effectively increasing the apparent

    
     of the drug.
    
Pathway Visualization

The following diagram illustrates the signal transduction from allosteric binding to catalytic arrest.

NNRTI_Mechanism cluster_0 p66 Subunit Dynamics Unliganded_RT Unliganded HIV-1 RT (Closed Pocket) Binding_Event Competitive Binding at NNIBP (Palm Subdomain) Unliganded_RT->Binding_Event Induced Fit NNRTI_Racemate NNRTI Racemate (R/S Mixture) NNRTI_Racemate->Binding_Event Diffusion Conf_Change Rotational Shift of Thumb Subdomain Binding_Event->Conf_Change Allosteric Signal Active_Site_Distortion Displacement of Aspartate Triad (Asp110/185/186) Conf_Change->Active_Site_Distortion Structural Rigidification Catalytic_Arrest Inhibition of DNA Polymerization (Steric Blockade) Active_Site_Distortion->Catalytic_Arrest Mg2+ Coordination Failure

Figure 1: Allosteric signaling cascade of NNRTI binding. The racemate introduces competitive entry at the 'Binding Event' node, potentially dampening the downstream signal if the distomer occupies the pocket without inducing the conformational shift.

The Racemic Conundrum: Competitive Dynamics

When testing a racemic NNRTI, the observed IC50 is rarely a simple average. The interaction follows the Eutomer-Distomer Relationship :

  • Scenario A (Ideal): The eutomer (

    
    ) binds exclusively. The distomer (
    
    
    
    ) is inert. The racemate appears 50% as potent as the pure eutomer.
  • Scenario B (Interference): The distomer binds (

    
    ) but does not lock the enzyme efficiently. It blocks the eutomer from binding, acting as a "silent antagonist."
    

Therefore, chiral resolution is not optional —it is a prerequisite for validating the mechanism.

Experimental Protocols

Protocol A: Chiral Resolution (HPLC)

Before kinetic profiling, the racemate must be resolved. This protocol uses a polysaccharide-based stationary phase, standard for NNRTI scaffolds like Efavirenz or Diarylpyrimidines [2].

System: High-Performance Liquid Chromatography (HPLC) Stationary Phase: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) (90:10 v/v) Flow Rate: 1.0 mL/min Detection: UV at 254 nm (aromatic absorption)

Step-by-Step:

  • Sample Prep: Dissolve 1 mg of racemic NNRTI in 1 mL of Ethanol/Hexane (50:50).

  • Equilibration: Flush column with mobile phase for 30 mins until baseline stabilizes.

  • Injection: Inject 10

    
    .
    
  • Collection: Collect fractions corresponding to Peak 1 (R-isomer) and Peak 2 (S-isomer). Note: Elution order must be empirically determined.

  • Purity Check: Re-inject fractions to confirm enantiomeric excess (

    
    ) > 98%.
    
Protocol B: Kinetic Discrimination (SPR)

Surface Plasmon Resonance (SPR) is the gold standard for distinguishing "binding" (affinity) from "residence time" (kinetics). A distomer may have high affinity (


) but fast dissociation (

), making it therapeutically useless [3].

Instrument: Biacore T200 or S200 Sensor Chip: CM5 (Carboxymethylated dextran) Ligand: Recombinant HIV-1 RT (p66/p51 heterodimer)

Workflow:

  • Immobilization:

    • Activate surface with EDC/NHS (1:1).[4]

    • Inject HIV-1 RT (20

      
       in Acetate pH 5.0) to target ~3000 RU.
      
    • Block with Ethanolamine.[4]

  • Kinetic Cycles:

    • Prepare 5-point dilution series of (1) Racemate, (2) Fraction A, (3) Fraction B.

    • Range: 0.1 nM to 100 nM.

    • Injection: 60s association, 180s dissociation.

    • Flow Rate: 30

      
       (to minimize mass transfer effects).
      
  • Data Analysis:

    • Fit to 1:1 Langmuir Binding Model .

    • Critical Check: If the Racemate data does not fit the 1:1 model well, it confirms the presence of two distinct binding species (heterogeneity).

Data Presentation & Interpretation

The following table illustrates how to interpret the data generated from the protocols above.

ParameterRacemic MixtureEnantiomer A (Eutomer)Enantiomer B (Distomer)Interpretation
IC50 (Antiviral) 12.5 nM5.2 nM> 1000 nMEnantiomer A drives the potency. Racemate is ~2x less potent (dilution effect).

(Assoc. Rate)



Eutomer enters the pocket faster.

(Dissoc. Rate)



CRITICAL: Eutomer stays bound (slow off-rate). Distomer falls off rapidly.

(Affinity)
~14 nM0.35 nM170 nMThe racemate

is an artifactual average.
Thermodynamic Signature MixedEnthalpy Driven (

)
Entropy Driven (

)
Eutomer forms specific H-bonds/stacking; Distomer relies on hydrophobic burial only.
Deconvolution Workflow

The following decision tree outlines the logical flow for characterizing a racemic hit.

Deconvolution_Workflow Hit Racemic Hit Identified (HTS) Chiral_Sep Chiral HPLC (Protocol A) Hit->Chiral_Sep Fraction_A Fraction A Chiral_Sep->Fraction_A Fraction_B Fraction B Chiral_Sep->Fraction_B SPR SPR Kinetic Profiling (Protocol B) Fraction_A->SPR Fraction_B->SPR Decision Compare Residence Time (1/k_off) SPR->Decision Lead Select Lead Enantiomer (Slow Off-Rate) Decision->Lead Highest Stability

Figure 2: Workflow for the kinetic resolution of racemic NNRTI candidates. The critical selection metric is the dissociation rate constant (


), which correlates with in vivo efficacy.

References

  • National Institutes of Health (NIH). Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors. [Link]

  • Journal of Food and Drug Analysis. Chiral separation of non-nucleoside reverse transcription inhibitor efavirenz by HPLC on cellulose-based chiral stationary phase. [Link]

  • Duke University School of Medicine. Guide to Running an SPR Experiment (Biacore). [Link]

Sources

Technical Guide: Identification and Characterization of Efavirenz Amino Alcohol (CAS 154598-58-0)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Analytical Scientists, and Process Chemists.

Executive Summary

This guide provides a comprehensive technical analysis of CAS 154598-58-0 . While often colloquially associated with "Rac-Efavirenz" in broad chemical databases, this CAS number specifically designates the (S)-Amino Alcohol intermediate [(S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol]. This compound is the critical chiral precursor to Efavirenz (Sustiva), a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI).

Critical Distinction: The final Efavirenz drug substance (the benzoxazinone ring) is CAS 154598-52-4.[1][2][3][4] The compound discussed here (CAS 154598-58-0) is the open-chain intermediate. Control of this intermediate's enantiomeric purity is the primary determinant of the final drug's quality. This guide details its identification, synthesis, and chiral characterization.

Part 1: Chemical Identity & Significance

The identification of CAS 154598-58-0 relies on distinguishing it from both its enantiomer (the R-isomer) and its cyclized derivative (Efavirenz).

Core Chemical Data
PropertySpecification
Common Name (S)-Efavirenz Amino Alcohol
IUPAC Name (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol
CAS Number 154598-58-0
Molecular Formula C₁₃H₁₁ClF₃NO
Molecular Weight 289.68 g/mol
Chiral Center C2 (Quaternary carbon bonded to -CF3, -OH, -Alkyne, -Aryl)
Physical State White to off-white crystalline solid
Solubility Soluble in Methanol, Acetonitrile, Ethyl Acetate; Insoluble in Water
Structural Significance

The molecule features a "chiral switch" at the tertiary alcohol position. The (S)-configuration is required for the antiviral activity of the final Efavirenz drug. The (R)-enantiomer is considered a chiral impurity (Impurity K in pharmacopeial monographs).

Part 2: Synthetic Pathway & The Origin of the Racemate

The "Rac-Efavirenz" issue arises during the addition of the cyclopropylacetylene to the ketone. If this step is performed without chiral ligands, a racemic mixture (50:50 S/R) results. CAS 154598-58-0 refers specifically to the isolated (S)-enantiomer, usually obtained via asymmetric addition or chiral resolution.

Synthesis Workflow Visualization

The following diagram illustrates the critical "fork" where the specific CAS 154598-58-0 is generated versus the racemic mixture.

SynthesisPath Ketone Ketone Precursor (1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone) Decision Chiral Ligand Used? Ketone->Decision Reagent Cyclopropylacetylene + Organometallic (Zn/Mg) Reagent->Decision Racemate Racemic Amino Alcohol (50:50 Mixture) Decision->Racemate No (Achiral Conditions) S_Isomer (S)-Amino Alcohol (CAS 154598-58-0) Target Intermediate Decision->S_Isomer Yes (Asymmetric Addition) Racemate->S_Isomer Chiral Resolution (Camphanic Acid) Cyclization Cyclization (Phosgene/CDI) S_Isomer->Cyclization FinalDrug Efavirenz API (Benzoxazinone) Cyclization->FinalDrug

Caption: Synthesis pathway distinguishing the formation of Racemate vs. the specific (S)-Amino Alcohol (CAS 154598-58-0).

Part 3: Analytical Characterization

To certify a batch as CAS 154598-58-0, you must prove both its chemical connectivity (Achiral ID) and its stereochemical purity (Chiral ID).

Achiral Identification (Connectivity)

These methods confirm the structure but cannot distinguish between the racemate and the pure enantiomer.

  • Infrared Spectroscopy (FT-IR):

    • Diagnostic Bands:

      • 3300–3400 cm⁻¹: Primary amine (-NH₂) and Alcohol (-OH) stretching (broad).

      • 2230–2250 cm⁻¹: Alkyne (-C≡C-) weak stretch.

      • Differentiation: The final Efavirenz drug shows a strong Carbonyl (C=O) peak at ~1740 cm⁻¹ (cyclic carbamate). CAS 154598-58-0 lacks this carbonyl peak.

  • Mass Spectrometry (LC-MS):

    • ESI (+): m/z 290.1 [M+H]⁺.

    • Isotopic Pattern: Distinctive chlorine pattern (3:1 ratio of ³⁵Cl/³⁷Cl).

Chiral Identification (Enantiomeric Purity)

This is the definitive test for CAS 154598-58-0. The presence of the (R)-enantiomer indicates a failure in the asymmetric synthesis or resolution process.

Analytical Decision Matrix

AnalysisLogic Sample Unknown Sample (Suspected CAS 154598-58-0) IR_Check FT-IR Analysis Check 1740 cm-1 Sample->IR_Check Is_Cyclized C=O Peak Present? IR_Check->Is_Cyclized Not_Target Identify as Efavirenz API (CAS 154598-52-4) Is_Cyclized->Not_Target Yes Is_AminoAlc Confirm Amino Alcohol Structure Is_Cyclized->Is_AminoAlc No HPLC_Check Chiral HPLC (Polysaccharide Column) Is_AminoAlc->HPLC_Check Result Enantiomeric Excess (ee%) HPLC_Check->Result Valid Valid CAS 154598-58-0 (>99% S-Isomer) Result->Valid Single Peak (S) Racemic Racemic Mixture (50% S / 50% R) Result->Racemic Two Peaks (1:1)

Caption: Analytical workflow to distinguish the Amino Alcohol intermediate from the final drug and the racemate.

Part 4: Experimental Protocols

Protocol A: Chiral HPLC Separation

This protocol separates the (S)-Amino Alcohol (CAS 154598-58-0) from its (R)-enantiomer. This is crucial for "Impurity K" profiling.

  • Principle: Normal-phase chromatography using a polysaccharide-based chiral stationary phase (CSP). The hydroxyl and amine groups of the analyte interact via hydrogen bonding with the carbamate linkages on the CSP.

  • Column: Chiralcel OD-H or Lux Cellulose-1 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (90:10 v/v).[5]

    • Note: IPA is preferred over Ethanol to enhance peak resolution for this specific amino alcohol.

  • Flow Rate: 1.0 mL/min.[5][6]

  • Temperature: 25°C - 30°C.

  • Detection: UV at 254 nm.[5]

  • Expected Retention:

    • (R)-Enantiomer: Elutes first (~7-8 min).

    • (S)-Enantiomer (CAS 154598-58-0): Elutes second (~9-10 min).

    • Resolution (Rs): > 3.0 is typical.[5]

Protocol B: Synthesis via Asymmetric Addition (Overview)

To generate CAS 154598-58-0 rather than the racemate, a chiral additive is required.

  • Reagents: 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone (Ketone), Cyclopropylacetylene, Diethylzinc (Et₂Zn), and a Chiral Ligand (e.g., (1R, 2S)-N-pyrrolidinylnorephedrine).

  • Procedure:

    • Cool the reaction vessel to -20°C.

    • Generate the organozinc species in situ.

    • Add the chiral ligand to form the chiral catalyst complex.

    • Slowly add the ketone. The ligand directs the nucleophilic attack of the acetylide to the Si-face of the ketone, preferentially forming the (S)-alcohol.

  • Workup: Quench with dilute HCl. Extract with Ethyl Acetate.

  • Purification: Crystallize from n-Heptane/Toluene. This step upgrades the chiral purity (ee%) to >99%, yielding high-grade CAS 154598-58-0.

References

  • Sharma, S. D., & Singh, G. (2013).[5] Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography. Advances in Analytical Chemistry.[5] (Describes the Chiralcel OD-H method applicable to the Efavirenz series). [Link]

  • National Institutes of Health (NIH) - PubChem. Efavirenz Compound Summary (Context for the final drug vs intermediate). [Link]

  • Correia, C. A., et al. (2015). A Concise Flow Synthesis of Efavirenz. Angewandte Chemie. (Details the cyclization of the amino alcohol intermediate). [Link]

  • World Health Organization (WHO). The International Pharmacopoeia - Efavirenz Draft Proposal. (Defines Impurity K and enantiomeric purity standards). [Link]

Sources

An In-depth Technical Guide to the Physical-chemical Characterization of Rac-Efavirenz Powder

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Efavirenz (EFV) is a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) in the therapeutic arsenal against Human Immunodeficiency Virus Type 1 (HIV-1).[1] Chemically, it is (4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one.[2] As a Biopharmaceutics Classification System (BCS) Class II drug, Efavirenz exhibits low aqueous solubility and high permeability, making its physical-chemical properties critical determinants of its bioavailability and, consequently, its therapeutic efficacy.[3] This guide provides a comprehensive framework for the in-depth characterization of racemic Efavirenz (Rac-Efavirenz) powder, a crucial step in drug development and quality control. Understanding the solid-state properties of an Active Pharmaceutical Ingredient (API) like Efavirenz is mandated by regulatory bodies and is essential for ensuring consistent product performance and stability.[4][5][6]

The solid form of an API can exist in various crystalline structures known as polymorphs, or in a disordered amorphous state.[7] These different forms can exhibit distinct physical and chemical properties, including solubility, melting point, and stability, which can significantly impact the drug's performance.[7][8] Therefore, a thorough characterization of the polymorphic form and other physical-chemical attributes of Rac-Efavirenz powder is not merely a perfunctory exercise but a fundamental requirement for robust formulation development and regulatory compliance.[9][10]

This guide will detail the critical experimental workflows and the underlying scientific principles for characterizing Rac-Efavirenz powder. We will delve into techniques for solid-state characterization, particle and powder property analysis, thermal analysis, spectroscopic investigation, and solubility profiling. Each section will provide not only the "how" but also the "why," offering insights gleaned from years of field experience to empower researchers, scientists, and drug development professionals in their endeavors.

Solid-State Characterization: Unveiling the Crystalline Landscape

The solid-state form of Efavirenz is a critical quality attribute. Different polymorphic forms can arise from variations in the manufacturing process, and their presence can affect the drug's stability and dissolution profile.[5][6] Therefore, unequivocal identification and control of the crystalline form are paramount.

X-Ray Powder Diffraction (XRPD): The Gold Standard for Polymorph Identification

XRPD is an indispensable, non-destructive technique for the identification of crystalline phases.[7][11] Each crystalline solid has a unique XRPD pattern, which acts as a "fingerprint," allowing for the unambiguous identification of different polymorphs.[7][11]

  • Sample Preparation: Gently grind a small amount of Rac-Efavirenz powder using an agate mortar and pestle to ensure a random orientation of crystallites.

  • Sample Mounting: Pack the powdered sample into a standard sample holder, ensuring a flat, smooth surface.

  • Instrument Setup:

    • Radiation: Use a Cu Kα radiation source.

    • Scan Range (2θ): Typically, a range of 5° to 45° is sufficient to capture the characteristic peaks of Efavirenz polymorphs.[3]

    • Scan Step Size and Time: A step size of 0.008° and a scan step time of 20 seconds are recommended for good resolution.[3]

  • Data Acquisition: Run the scan and collect the diffraction pattern.

  • Data Analysis: Compare the obtained diffractogram with reference patterns of known Efavirenz polymorphs (e.g., Form I and Form II) to identify the crystalline form(s) present in the sample.[12]

Causality Behind Experimental Choices: The choice of a wide 2θ scan range ensures that all characteristic diffraction peaks are captured. Fine step sizes and longer scan times improve the signal-to-noise ratio and peak resolution, which is crucial for identifying minor crystalline phases or subtle differences between polymorphs.

Vibrational Spectroscopy: A Complementary Approach to Polymorph Discrimination

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of molecules. Since polymorphs differ in their crystal lattice arrangements, their vibrational spectra will exhibit subtle but distinct differences, particularly in the low-frequency region for Raman spectroscopy.[12][13][14]

  • Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal to eliminate environmental interference.[12]

  • Sample Application: Place a small amount of Rac-Efavirenz powder directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000 to 650 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 scans are co-added to improve the signal-to-noise ratio.[12]

  • Data Analysis: Compare the obtained spectrum with reference spectra of known polymorphs, paying close attention to shifts in peak positions and changes in peak shapes in the fingerprint region.

  • Sample Preparation: Place a small amount of Rac-Efavirenz powder on a microscope slide.

  • Instrument Setup:

    • Laser: A 785 nm laser is commonly used.[8]

    • Magnification: Use a 50x objective.[8]

  • Data Acquisition: Collect the Raman spectrum, focusing on both the fingerprint region (200-1800 cm⁻¹) and the low-wavenumber region (10-200 cm⁻¹), which is particularly sensitive to lattice vibrations and thus highly informative for polymorph discrimination.[13][15][16]

  • Data Analysis: Compare the spectral features with those of known polymorphs. The low-wavenumber region often provides more distinct differences between polymorphs than the conventional fingerprint region.[13][14][15][16]

Expert Insight: While XRPD is the definitive method for polymorph identification, vibrational spectroscopy offers a rapid and often complementary analysis. Raman spectroscopy, especially with access to the low-wavenumber region, can be a powerful tool for quickly screening for polymorphic changes.[13][14][15][16]

Particle and Powder Properties: Impact on Manufacturability and Performance

The particle size distribution (PSD) and powder flow properties of an API are critical for formulation development and manufacturing processes such as blending, granulation, and tablet compression.[17][18]

Particle Size Distribution Analysis by Laser Diffraction

Laser diffraction is a widely used technique for determining the PSD of powders.[17] It measures the angular distribution of scattered light from a laser beam passing through a dispersed sample.[17]

  • Dispersion:

    • Dry Measurement: Disperse the Rac-Efavirenz powder in a stream of air.[19] This is often preferred for APIs that are soluble in common organic solvents.[19]

    • Wet Measurement: If a suitable non-solvent is identified, disperse the powder in the liquid with the aid of sonication to break up agglomerates.

  • Measurement: Introduce the dispersed sample into the measurement zone of the laser diffraction instrument.

  • Data Analysis: The instrument's software calculates the PSD based on the Mie or Fraunhofer theory of light scattering.[17] The results are typically reported as D10, D50 (median particle size), and D90 values.

Trustworthiness: Method validation is crucial. Ensure the reproducibility of the results by running multiple measurements and assess the method's sensitivity to changes in dispersion pressure (dry method) or sonication time (wet method).

Bulk and Tapped Density

Bulk and tapped density measurements provide insights into the packing and flow properties of a powder. These parameters are used to calculate the Carr's Index and Hausner Ratio, which are indicators of powder flowability.[18]

  • Bulk Density: Gently pour a known mass of Rac-Efavirenz powder into a graduated cylinder and record the volume. Calculate the bulk density (mass/volume).

  • Tapped Density: Mechanically tap the graduated cylinder for a specified number of taps (e.g., 100, 500, 1250) until the volume no longer changes. Record the final volume and calculate the tapped density.

  • Calculations:

    • Carr's Index (%) = 100 x (Tapped Density - Bulk Density) / Tapped Density

    • Hausner Ratio = Tapped Density / Bulk Density

Thermal Analysis: Probing the Energetic Landscape

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide valuable information about the thermal properties of a material, including melting point, crystallinity, and thermal stability.[20][21]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[20][22] It is a powerful tool for determining the melting point and enthalpy of fusion, which are characteristic of a specific crystalline form.[22][23]

  • Sample Preparation: Accurately weigh 2-5 mg of Rac-Efavirenz powder into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup:

    • Temperature Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge. A common temperature range is from ambient to a temperature above the melting point of Efavirenz (e.g., 25°C to 200°C).

    • Reference: Use an empty, sealed aluminum pan as the reference.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis: The melting point is determined as the onset or peak of the melting endotherm. The enthalpy of fusion can be calculated by integrating the area under the melting peak.

Authoritative Grounding: The melting point of Efavirenz is reported to be between 139-141 °C.[3] Deviations from this range or the presence of multiple thermal events may indicate the presence of impurities or a different polymorphic form.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is primarily used to assess thermal stability and to quantify the amount of residual solvents or water in the sample.

  • Sample Preparation: Accurately weigh 5-10 mg of Rac-Efavirenz powder into a TGA pan.

  • Instrument Setup: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge to a temperature above its decomposition point.

  • Data Acquisition: Record the mass loss as a function of temperature.

  • Data Analysis: Analyze the TGA thermogram to identify the temperatures at which significant mass loss occurs, indicating decomposition. Mass loss at lower temperatures may correspond to the loss of volatile components.

Spectroscopic Analysis: A Molecular Fingerprint

Spectroscopic techniques provide information about the chemical structure and molecular environment of Efavirenz.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple and rapid technique for confirming the identity of Efavirenz based on its characteristic absorbance maxima.

  • Sample Preparation: Prepare a dilute solution of Rac-Efavirenz in a suitable solvent, such as ethanol.

  • Data Acquisition: Scan the solution over the UV-Vis range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax). Efavirenz typically exhibits λmax at approximately 247 nm and 294 nm.[24][25]

Solubility Analysis: A Key Determinant of Bioavailability

As a BCS Class II drug, the solubility of Efavirenz is a critical parameter that directly influences its dissolution rate and subsequent absorption.[26]

Equilibrium Solubility Determination

This method determines the saturation solubility of Efavirenz in a given medium.

  • Sample Preparation: Add an excess amount of Rac-Efavirenz powder to a known volume of the desired solvent (e.g., water, buffer of different pH values, biorelevant media) in a sealed container.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: Withdraw a sample, filter it through a 0.45 µm membrane filter to remove undissolved solids, and analyze the concentration of Efavirenz in the filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy.

Field-Proven Insight: Efavirenz is practically insoluble in water (<10 µg/mL).[2] Its solubility is pH-independent at physiological pH.[26] It is soluble in organic solvents like ethanol and DMSO.[24]

Data Presentation

Table 1: Summary of Physical-Chemical Properties of Efavirenz
PropertyTypical Value/RangeAnalytical Technique
Molecular Formula C₁₄H₉ClF₃NO₂-
Molecular Weight 315.68 g/mol -
Appearance White to slightly pink crystalline powderVisual Inspection
Melting Point 139-141 °CDSC
UV λmax (in Ethanol) ~247 nm, ~294 nmUV-Vis Spectroscopy
Aqueous Solubility Practically insoluble (<10 µg/mL)Shake-Flask Method
Solubility in Ethanol ~20 mg/mLShake-Flask Method
Solubility in DMSO ~14 mg/mLShake-Flask Method

Visualization of Workflows

Comprehensive Characterization Workflow for Rac-Efavirenz Powder

G cluster_0 Initial Assessment cluster_1 Solid-State Characterization cluster_2 Thermal Analysis cluster_3 Particle & Powder Properties cluster_4 Solubility Profiling Visual Inspection Visual Inspection XRPD XRPD Visual Inspection->XRPD Proceed if powder UV-Vis Spectroscopy UV-Vis Spectroscopy UV-Vis Spectroscopy->XRPD Proceed if identity confirmed FTIR/Raman Spectroscopy FTIR/Raman Spectroscopy XRPD->FTIR/Raman Spectroscopy Confirm Polymorph DSC DSC XRPD->DSC Thermal Behavior FTIR/Raman Spectroscopy->DSC TGA TGA DSC->TGA Thermal Stability Laser Diffraction (PSD) Laser Diffraction (PSD) TGA->Laser Diffraction (PSD) Particle Characterization Bulk & Tapped Density Bulk & Tapped Density Laser Diffraction (PSD)->Bulk & Tapped Density Flow Properties Equilibrium Solubility Equilibrium Solubility Bulk & Tapped Density->Equilibrium Solubility Solubility Assessment Final Report Final Report Equilibrium Solubility->Final Report Rac-Efavirenz Powder Batch Rac-Efavirenz Powder Batch Rac-Efavirenz Powder Batch->Visual Inspection Appearance Rac-Efavirenz Powder Batch->UV-Vis Spectroscopy Identity

Caption: Comprehensive workflow for the physical-chemical characterization of a new batch of Rac-Efavirenz powder.

Conclusion

The physical-chemical characterization of Rac-Efavirenz powder is a multi-faceted process that requires a suite of orthogonal analytical techniques. A thorough understanding of its solid-state properties, particle characteristics, thermal behavior, and solubility is not only a regulatory expectation but also a scientific necessity for the development of safe, effective, and consistent drug products. The methodologies and insights provided in this guide offer a robust framework for achieving this critical objective. By adhering to these principles, researchers and drug development professionals can build a comprehensive data package that supports formulation design, manufacturing process control, and ultimately, the delivery of high-quality medicines to patients.

References

  • Rosa, T. A., de Oliveira, M. V. G., de Moura França, L., dos Santos Lima, M. J., da Silva, P. A., da Silva, R. M. F., Rolim, L. A., Pimentel, M. F., & Rolim Neto, P. J. (2023). Development of spectroscopic methods for assessing polymorphic content of efavirenz. Revista Brasileira de Farmacognosia, 33(4), 844–853. [Link]

  • ResearchGate. (n.d.). Solubility profile of efavirenz in different pH. Retrieved from [Link]

  • Wikipedia. (2024, May 15). Efavirenz. [Link]

  • ACS Publications. (2013). Polymorph Discrimination Using Low Wavenumber Raman Spectroscopy. Organic Process Research & Development. [Link]

  • American Pharmaceutical Review. (n.d.). Differential Scanning Calorimeters (DSC). Retrieved from [Link]

  • European Medicines Agency. (2000, May 1). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. [Link]

  • Jelesarov, I., & Bosshard, H. R. (1999). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Molecular Recognition, 12(1), 3–18. [Link]

  • ResolveMass. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications. [Link]

  • Spectroscopy Online. (2014). Polymorph Identification and Analysis Using Ultralow-Frequency Raman Spectroscopy. [Link]

  • Pharmaceutical Technology. (2007, July 12). New FDA Guidance on Polymorphic Compounds in Generic Drugs. [Link]

  • News-Medical. (n.d.). Differential Scanning Calorimetry of Pharmaceuticals. Retrieved from [Link]

  • ACS Publications. (2013). Polymorph Discrimination Using Low Wavenumber Raman Spectroscopy. Organic Process Research & Development. [Link]

  • New Drug Approvals. (2014, February 12). FDA Guidance on Polymorphic Compounds in Generic Drugs. [Link]

  • Broughton Advisory. (2013, December 15). ICH Q6A - Specifications: Test procedures and acceptance criteria. [Link]

  • Particle Analytical. (2025, May 27). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. [Link]

  • ResolveMass. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]

  • Shimadzu Corporation. (n.d.). Particle Size Analysis for Pharmaceuticals. Retrieved from [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2023). Solubility Enhancement of Efavirenz using β-Cyclodextrin by Solid Dispersion Technique. [Link]

  • ECA Academy. (n.d.). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from [Link]

  • Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. (2024). Solubility Enhancement Methods Of Efavirenz : A Review. [Link]

  • SciELO. (2023). Development of spectroscopic methods for assessing polymorphic content of efavirenz. [Link]

  • National Center for Biotechnology Information. (n.d.). Efavirenz. PubChem. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020, April 22). ANDAs:Pharmaceutical Solid Polymorphism: Chemistry, Manufacturing, and Controls Information. [Link]

  • American Pharmaceutical Review. (2011, September 1). X-ray Powder Diffraction in Solid Form Screening and Selection. [Link]

  • National Center for Biotechnology Information. (2013). Polymorph Discrimination Using Low Wavenumber Raman Spectroscopy. PMC. [Link]

  • Teva API. (2022, March 16). Particle Size Distribution - Technologies & Best Practices. [Link]

  • Particle Analytical. (n.d.). ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis. Retrieved from [Link]

  • Federal Register. (2007, July 9). Guidance for Industry on ANDAs: Pharmaceutical Solid Polymorphism; Chemistry, Manufacturing, and Controls Information; Availability. [Link]

  • Pharmaceutical Technology. (2017). Polymorph Screening for Identification of Relevant Crystalline Forms. [Link]

  • IKEV. (n.d.). ICH Q6A Guideline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Efavirenz, (R)-. PubChem. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry. Retrieved from [Link]

  • Bettersize Instruments. (2020, September 17). The significance of particle size analysis for API. [Link]

  • Improved Pharma. (2024, May 29). X-ray Powder Diffraction (XRPD). [Link]

  • Pharmaceutical Technology. (2015, August 2). Measuring API Particle Size Distribution. [Link]

  • National Center for Biotechnology Information. (1999). Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz. PubMed. [Link]

  • ACS Publications. (2021). Effect of High-Energy Milling on the Dissolution of Anti-HIV Drug Efavirenz in Different Solvents. ACS Omega. [Link]

  • Taylor & Francis Online. (2018). Solubility and dissolution performances of spray-dried solid dispersion of Efavirenz in Soluplus. [Link]

  • ResearchGate. (n.d.). FT-IR spectra for (A) Efavirenz-EFAV, Lactic acid-LA 99 and formulation.... Retrieved from [Link]

  • Taylor & Francis Online. (2021). A Concise Analytical Profile of Efavirenz: Analytical Methodologies. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Guided Synthesis of Rac-Efavirenz from 4-Chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, multi-stage protocol for the laboratory-scale synthesis of racemic Efavirenz, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). The synthetic route commences with the readily available starting material, 4-chloroaniline, and proceeds through three key stages: regioselective trifluoroacetylation to form a key ketone intermediate, nucleophilic addition of a cyclopropylacetylide moiety, and subsequent cyclization to construct the core benzoxazinone structure. This guide is designed for researchers in medicinal chemistry and drug development, offering not only a step-by-step experimental procedure but also the underlying chemical principles, justifications for procedural choices, and critical safety considerations.

Introduction and Strategic Overview

Efavirenz is a cornerstone therapeutic agent in the management of Human Immunodeficiency Virus Type-1 (HIV-1) infections.[1][2] As an NNRTI, it allosterically inhibits the reverse transcriptase enzyme, a critical component of the viral replication machinery.[1] The molecule's distinct structure, featuring a trifluoromethylated quaternary stereocenter and a cyclopropylethynyl group, presents unique synthetic challenges.[3][4]

This protocol details a logical and well-established pathway to racemic Efavirenz, which can be synthesized in an overall yield of approximately 45-62% over several steps.[4][5] The strategy is predicated on the sequential construction of the key architectural features of the molecule starting from 4-chloroaniline.[6]

The overall workflow can be visualized as follows:

Rac-Efavirenz Synthesis Workflow Start 4-Chloroaniline InterA Intermediate A (2-Amino-5-chlorophenyl trifluoromethyl ketone) Start->InterA Stage 1: Protection & Trifluoroacetylation InterB Intermediate B (Racemic Amino Alcohol) InterA->InterB Stage 2: Cyclopropylacetylide Addition End Rac-Efavirenz InterB->End Stage 3: Benzoxazinone Cyclization

Caption: Overall synthetic workflow from 4-chloroaniline to Rac-Efavirenz.

Stage 1: Synthesis of 2-Amino-5-chlorophenyl trifluoromethyl ketone (Intermediate A)

Principle & Rationale: The primary challenge in this stage is the regioselective introduction of a trifluoroacetyl group ortho to the amino group of 4-chloroaniline. Direct Friedel-Crafts acylation is problematic due to the deactivating and ortho-, para-directing nature of the chloro and amino groups, leading to poor yields and isomeric mixtures. To overcome this, a multi-step sequence involving amine protection, ortho-directed metallation, and subsequent deprotection is employed. The pivaloyl group serves as a robust protecting group and an effective ortho-directing group for lithiation.[7][8]

Ortho-Trifluoroacetylation Mechanism cluster_0 Protection & Lithiation cluster_1 Acylation & Deprotection P1 Pivaloyl-protected 4-chloroaniline P2 Ortho-lithiated Intermediate P1->P2 2 eq. n-BuLi THF, 0 °C P3 N-Pivaloyl-4-chloro-2- trifluoroacetylphenyl amine P2->P3 CF3COOEt 0 °C P4 Intermediate A P3->P4 3N HCl Reflux

Caption: Key steps in the synthesis of Intermediate A.

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles Notes
4-Chloroaniline 127.57 25.5 g 0.20 Starting material[6]
Toluene 92.14 250 mL - Solvent
Pivaloyl chloride 120.58 25.3 g 0.21 Protecting agent
n-Butyllithium (n-BuLi) 64.06 160 mL (2.5 M in hexanes) 0.40 Strong base
Tetrahydrofuran (THF) 72.11 300 mL - Anhydrous solvent
Ethyl trifluoroacetate 142.08 29.8 g 0.21 Acylating agent

| Hydrochloric Acid | 36.46 | As needed (3N solution) | - | For deprotection |

Experimental Protocol:

  • Protection of 4-Chloroaniline:

    • In a 500 mL round-bottom flask, dissolve 4-chloroaniline (25.5 g, 0.20 mol) in toluene (250 mL).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add pivaloyl chloride (25.3 g, 0.21 mol) dropwise over 30 minutes, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • The resulting precipitate (4-chloro-N-pivaloyl aniline) is collected by filtration, washed with cold hexanes, and dried under vacuum.[7]

  • Ortho-Trifluoroacetylation:

    • CRITICAL: This step must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

    • In a 1 L three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend the dried 4-chloro-N-pivaloyl aniline (from the previous step) in anhydrous THF (300 mL).

    • Cool the suspension to 0 °C.

    • Slowly add n-butyllithium (160 mL of a 2.5 M solution in hexanes, 0.40 mol) via the addition funnel over 1 hour, ensuring the internal temperature does not exceed 5 °C. A deep red solution should form.

    • Stir the mixture at 0 °C for an additional 2 hours.

    • Cool the reaction to -10 °C and add ethyl trifluoroacetate (29.8 g, 0.21 mol) dropwise, maintaining the temperature below 0 °C.

    • After the addition is complete, stir the reaction for 1 hour at 0 °C, then allow it to warm to room temperature overnight.

  • Deprotection:

    • Carefully quench the reaction by slowly adding 100 mL of water.

    • Add 3N aqueous HCl until the pH is strongly acidic (pH < 1).

    • Heat the mixture to reflux (approx. 70-80 °C) for 6-8 hours to hydrolyze the pivaloyl group. Monitor by TLC until the intermediate is consumed.

    • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product, 4-chloro-2-(trifluoroacetyl)aniline (Intermediate A), can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization from ethanol/water to yield a solid.[7]

Stage 2: Synthesis of (±)-2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol (Intermediate B)

Principle & Rationale: This stage constructs the crucial trifluoromethylated tertiary alcohol. The process involves the nucleophilic attack of a lithium cyclopropylacetylide on the electrophilic carbonyl carbon of Intermediate A. Cyclopropylacetylene is a key but expensive and volatile raw material.[3] Its deprotonation with a strong base like n-BuLi generates a potent nucleophile. The reaction is conducted at low temperatures (-78 °C) to prevent side reactions and ensure controlled addition.

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles Notes
Cyclopropylacetylene 66.10 7.9 g 0.12 Highly volatile[3]
n-Butyllithium (n-BuLi) 64.06 48 mL (2.5 M in hexanes) 0.12 Strong base
Tetrahydrofuran (THF) 72.11 400 mL - Anhydrous solvent

| Intermediate A | 225.58 | 22.6 g | 0.10 | From Stage 1 |

Experimental Protocol:

  • Preparation of Lithium Cyclopropylacetylide:

    • CRITICAL: This step must be performed under an inert atmosphere using anhydrous solvents.

    • To a 1 L three-neck flask, add anhydrous THF (200 mL) and cool to -78 °C using a dry ice/acetone bath.

    • Add cyclopropylacetylene (7.9 g, 0.12 mol) to the cold THF.

    • Slowly add n-butyllithium (48 mL of a 2.5 M solution, 0.12 mol) dropwise over 30 minutes, maintaining the temperature at -78 °C.

    • Stir the resulting solution at -78 °C for 1 hour.

  • Addition to Ketone:

    • Dissolve Intermediate A (22.6 g, 0.10 mol) in anhydrous THF (200 mL) in a separate flask and cool to -78 °C.

    • Transfer the solution of Intermediate A to the lithium cyclopropylacetylide solution via cannula, keeping the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 3 hours.

    • Allow the reaction to slowly warm to room temperature overnight.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (100 mL).

    • Extract the mixture with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The crude product, the racemic amino alcohol (Intermediate B), is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield a solid.

Stage 3: Cyclization to Rac-Efavirenz

Principle & Rationale: The final step is the formation of the six-membered benzoxazinone ring via cyclization of the amino alcohol (Intermediate B). This requires a "carbonyl delivering agent" to form the carbamate linkage. While highly effective reagents like phosgene or triphosgene can be used, they are extremely hazardous.[4][9] A safer, more common laboratory alternative is 1,1'-Carbonyldiimidazole (CDI).[2][10] An even more economical and environmentally benign approach utilizes urea with an acid catalyst, which proceeds via thermal decomposition to generate isocyanic acid in situ.[2][11] This protocol will detail the CDI method for its reliability and cleaner reaction profile.

CDI Cyclization Mechanism cluster_0 Activation of Amine cluster_1 Intramolecular Cyclization P1 Intermediate B (Amino Alcohol) P2 Imidazole Carbamate Intermediate P1->P2 + CDI - Imidazole P3 Rac-Efavirenz P2->P3 Intramolecular nucleophilic attack - Imidazole

Caption: Proposed mechanism for the CDI-mediated cyclization to Efavirenz.

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles Notes
Intermediate B 291.70 14.6 g 0.05 From Stage 2
1,1'-Carbonyldiimidazole (CDI) 162.15 9.7 g 0.06 Moisture sensitive

| Tetrahydrofuran (THF) | 72.11 | 250 mL | - | Anhydrous solvent |

Experimental Protocol:

  • Reaction Setup:

    • CRITICAL: This step should be performed under an inert atmosphere.

    • In a 500 mL round-bottom flask, dissolve Intermediate B (14.6 g, 0.05 mol) in anhydrous THF (250 mL).

    • Add CDI (9.7 g, 0.06 mol) to the solution in one portion at room temperature.

  • Cyclization:

    • Heat the reaction mixture to 50-55 °C and stir for 4-6 hours.

    • Monitor the reaction progress by TLC for the disappearance of the starting material.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove most of the THF.

    • Dissolve the residue in ethyl acetate (200 mL) and wash successively with 1N HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).[9]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude Rac-Efavirenz by recrystallization from a suitable solvent system (e.g., THF/heptane or toluene/heptane) to yield a white crystalline solid.[4][11]

Safety Precautions

  • n-Butyllithium (n-BuLi): Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using proper syringe/cannula techniques. Always wear fire-retardant lab coat and safety glasses.

  • Anhydrous Solvents: THF can form explosive peroxides. Use freshly distilled or inhibitor-free anhydrous solvents.

  • Low-Temperature Baths: Handle dry ice and acetone with cryogenic gloves and safety glasses. Ensure adequate ventilation to prevent CO₂ buildup.

  • Acid/Base Quenching: All quenching and neutralization steps are exothermic. Perform them slowly and with adequate cooling.

  • General Precautions: Conduct all reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

References

  • Pierce, M. E., et al. (1998). Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor. The Journal of Organic Chemistry. [Link]

  • Sanchez Bautista, E. (2023). VARIOUS SYNTHETIC PATHWAYS TOWARDS EFAVIRENZ AND ITS ANALOGS; THE REPLACEMENT OF THE SIDE CHAIN. FireScholars. [Link]

  • Correia, C. A., et al. (2015). A concise flow synthesis of efavirenz. Angewandte Chemie International Edition. [Link]

  • Google Patents. (2005). Synthesis of a benzoxazinone. EP1786791A4.
  • Havale, S. H., et al. (2015). Synthesis of Efavirenz by an innovative cost effective cyclisation process. Der Pharma Chemica. [Link]

  • ResearchGate. (2015). A Concise Flow Synthesis of Efavirenz. [Link]

  • ACS Publications. (1998). Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor. The Journal of Organic Chemistry. [Link]

  • Google Patents. (2016). Preparation method of 4-chloro-2-(trifluoroacetyl)
  • Google Patents. (2012).
  • Google Patents. (2010).
  • ResearchGate. (2015). Synthesis of Efavirenz by an innovative cost effective cyclisation process. [Link]

  • Google Patents. (2012). Method for synthesizing 4-chloro-2-(trifluoroacetyl)
  • Synapse. (2023). A Comprehensive Review of Efavirenz's R&D Innovations and Drug Target Mechanism. [Link]

  • ResearchGate. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. [Link]

  • Wikipedia. (n.d.). 4-Chloroaniline. [Link]

  • ResearchGate. (1997). Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine). [Link]

Sources

Application Note & Protocol: Preparation of Rac-Efavirenz Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, technically detailed guide for the preparation, handling, and storage of racemic Efavirenz (Rac-Efavirenz) stock solutions in dimethyl sulfoxide (DMSO). Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a cornerstone of antiretroviral therapy, and its use in preclinical research necessitates the accurate and reproducible preparation of stock solutions.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring the integrity and reliability of experimental outcomes. Adherence to these protocols will mitigate common sources of error, such as inaccurate concentration determination, compound precipitation, and degradation.

Introduction: The Criticality of Proper Stock Solution Preparation

Efavirenz is a hydrophobic compound, classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[3] It is practically insoluble in water (<10 μg/mL).[2][3][4] This inherent hydrophobicity makes organic solvents, such as DMSO, indispensable for its solubilization in in vitro and in vivo research settings.

The accuracy of all subsequent experimental data hinges on the precise concentration and stability of the initial stock solution. Errors in this foundational step can lead to misleading results, impacting everything from dose-response curves to the interpretation of cellular assays. This application note serves as an authoritative guide to establishing a robust and reproducible workflow for the preparation of Rac-Efavirenz stock solutions.

Physicochemical Properties & Reagent Overview

A thorough understanding of the properties of both the solute (Efavirenz) and the solvent (DMSO) is paramount for successful stock solution preparation.

Rac-Efavirenz
PropertyValueSource(s)
Chemical Name (4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one[1][5][6]
CAS Number 154598-52-4[1][5][6]
Molecular Formula C₁₄H₉ClF₃NO₂[1][2][5][6][7]
Molecular Weight 315.67 g/mol [1][6][7]
Appearance White to slightly pink crystalline powder[2]
Solubility in DMSO ~14 mg/mL[5][8]
Storage (Solid) -20°C is recommended for long-term stability.[8][8]
Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar, aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[9][10][11] Its utility in biological research is well-established; however, its properties demand careful handling.

PropertyValueSource(s)
Appearance Colorless, odorless liquid[9][11]
Hygroscopicity Highly hygroscopic; readily absorbs moisture from the air.[12][13][14][12][13][14]
Freezing Point 18.5°C (65.3°F)[9]
Boiling Point 189°C (372°F)[9][15]
Safety Low toxicity, but can facilitate the absorption of other substances through the skin.[9][16][9][16]

Expert Insight: The hygroscopic nature of DMSO is a critical factor.[12][13][14] Absorbed water can significantly alter its solvent properties, potentially leading to the precipitation of hydrophobic compounds like Efavirenz, especially during freeze-thaw cycles.[17][18] Therefore, the use of anhydrous (dry) DMSO and proper handling techniques are non-negotiable for ensuring the reproducibility of your experiments.

Safety Precautions & Handling

Personal Protective Equipment (PPE)
  • Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves may degrade with prolonged exposure to DMSO; butyl rubber, neoprene, or thick latex gloves are recommended for extended handling.[9]

  • Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.

  • Lab Coat: A standard laboratory coat should be worn to protect skin and clothing.

Handling Efavirenz Powder

Efavirenz is a potent pharmaceutical compound. Handle the solid powder in a well-ventilated area, preferably within a chemical fume hood or a weighing enclosure, to avoid inhalation of fine particulates.[19]

Handling DMSO

DMSO can penetrate the skin and act as a carrier for other dissolved substances.[9][11] Always handle with gloves and avoid direct contact. Ensure the skin is clean and free of contaminants before handling DMSO.[12]

Detailed Protocol for Preparation of a 10 mM Rac-Efavirenz Stock Solution

This protocol details the preparation of 10 mL of a 10 mM stock solution. Adjust volumes and masses as required for your specific needs.

Required Materials & Equipment
  • Rac-Efavirenz powder (≥98% purity)[5][6]

  • Anhydrous DMSO (ACS Reagent Grade or higher)[10]

  • Analytical balance (readable to at least 0.1 mg)

  • 15 mL polypropylene conical tube (or a Class A volumetric flask for highest accuracy)

  • Calibrated pipettes

  • Vortex mixer

  • Cryo-storage vials (amber or wrapped in foil to protect from light)

Step-by-Step Methodology

Step 1: Pre-calculation of Required Mass

The first step is to calculate the mass of Efavirenz required to achieve the desired molar concentration.

  • Formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Calculation for a 10 mM (0.010 mol/L) solution in 10 mL (0.010 L): Mass (g) = 0.010 mol/L * 0.010 L * 315.67 g/mol Mass (g) = 0.0031567 g Mass (mg) = 3.1567 mg (round to 3.16 mg for practical weighing)

Step 2: Weighing Rac-Efavirenz

  • Place a weigh boat or paper on the analytical balance and tare to zero.

  • Carefully weigh out approximately 3.16 mg of Rac-Efavirenz powder. Record the exact mass to four decimal places (e.g., 3.18 mg). This precise mass will be used to calculate the actual final concentration.

Step 3: Dissolution

  • Transfer the weighed Efavirenz powder into the 15 mL conical tube.

  • Add a portion of the anhydrous DMSO (e.g., 8 mL) to the tube.

  • Cap the tube securely and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A clear, particulate-free solution should be observed. Gentle warming in a water bath (30-37°C) can be used to aid dissolution if necessary, but is typically not required given Efavirenz's solubility in DMSO.[5][8]

Step 4: Bringing to Final Volume (Quantitative Transfer)

  • Add anhydrous DMSO to the tube until the final volume of 10 mL is reached.

  • Cap the tube and invert several times to ensure a homogenous solution.

Step 5: Final Concentration Calculation

It is crucial to calculate the actual concentration of your stock solution based on the precise mass weighed.

  • Formula: Actual Concentration (mM) = [Mass (mg) / Molecular Weight ( g/mol )] / Volume (L)

  • Example using the weighed mass of 3.18 mg: Actual Concentration (mM) = [3.18 mg / 315.67 g/mol ] / 0.010 L Actual Concentration (mM) = 10.07 mM

Step 6: Aliquoting and Storage

  • Dispense the stock solution into smaller, single-use aliquots (e.g., 50-100 µL) in amber cryo-vials.

  • Label each aliquot clearly with the compound name, actual concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C or -80°C for long-term storage.[20][21] -80°C is preferred to minimize degradation over extended periods.[20]

Workflow Diagram

G cluster_prep Stock Solution Preparation cluster_use Experimental Use calc 1. Calculate Required Mass (e.g., 3.16 mg for 10 mM in 10 mL) weigh 2. Weigh Efavirenz (Record exact mass) calc->weigh dissolve 3. Dissolve in Anhydrous DMSO (Vortex until clear) weigh->dissolve qs 4. Bring to Final Volume (QS) (e.g., 10 mL) dissolve->qs recalc 5. Recalculate Actual Concentration qs->recalc aliquot 6. Aliquot into Vials recalc->aliquot store 7. Store at -20°C / -80°C aliquot->store thaw 8. Thaw Single Aliquot (Equilibrate to Room Temp) store->thaw Retrieve for use dilute 9. Prepare Working Solution (Dilute in assay buffer/medium) thaw->dilute experiment 10. Use in Experiment dilute->experiment

Caption: Workflow for the preparation and use of Rac-Efavirenz stock solutions.

Stability and Storage Considerations

The long-term integrity of your stock solution is critical for the validity of your research.

  • Temperature: For long-term storage, -80°C is superior to -20°C.[20] While some compounds are stable for months at -20°C, lower temperatures slow down potential degradation pathways.[21][22] Room temperature storage of DMSO stock solutions is strongly discouraged, as significant compound loss can occur.[23]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles.[21][22] Each cycle increases the risk of water absorption and can lead to compound precipitation, effectively lowering the concentration of your solution.[17] Preparing single-use aliquots is the most effective strategy to mitigate this.

  • Light Sensitivity: While specific data on the photosensitivity of Efavirenz in DMSO is limited, as a general best practice, store solutions in amber vials or protect them from light to prevent potential photodegradation.[24][25]

  • Stability: When stored properly at -20°C or below in anhydrous DMSO, Efavirenz stock solutions are generally stable for at least several months.[8][21] However, for experiments conducted over a long period, it is advisable to prepare fresh stock solutions periodically. While Efavirenz itself is stable, some of its metabolites have shown instability under certain conditions, highlighting the importance of controlled storage.[26]

Quality Control and Best Practices

  • Solvent Purity: Always use high-purity, anhydrous DMSO.[17] The presence of water is a primary cause of compound precipitation and degradation.[17][22]

  • Accurate Pipetting: Use calibrated pipettes for all volume measurements to ensure concentration accuracy.

  • Verification: For GLP (Good Laboratory Practice) or other regulated studies, the concentration and purity of the stock solution should be periodically verified using an analytical method such as HPLC.

  • Working Solutions: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[21]

Troubleshooting

ProblemPotential Cause(s)Solution(s)
Precipitate forms in stock solution upon storage/thawing. 1. DMSO has absorbed water. 2. Concentration exceeds solubility limit. 3. Freeze-thaw cycles.1. Use fresh, anhydrous DMSO. Store DMSO properly in a desiccator. 2. Confirm solubility limit (~14 mg/mL). Prepare a more dilute stock if necessary. 3. Use single-use aliquots.
Inconsistent experimental results. 1. Inaccurate initial stock concentration. 2. Degradation of stock solution over time. 3. Partial precipitation of compound.1. Recalculate concentration based on actual weight. Use calibrated equipment. 2. Prepare a fresh stock solution. 3. Before use, ensure aliquot is fully thawed and vortexed to redissolve any potential micro-precipitates.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 64139, Efavirenz. Retrieved from [Link]

  • Wikipedia (n.d.). Efavirenz. Retrieved from [Link]

  • ResearchGate (n.d.). Chemical structure of Efavirenz. Retrieved from [Link]

  • Clinical Info .HIV.gov (n.d.). Efavirenz Patient Drug Record. Retrieved from [Link]

  • Bio Nature (2025). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. Retrieved from [Link]

  • Wikipedia (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • LookChem (2025). Dimethyl sulfoxide, properties, uses and safety protection. Retrieved from [Link]

  • AstraZeneca (n.d.). Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store. Retrieved from [Link]

  • Mitchell, Whittaker and Wu (n.d.). Efavirenz. Retrieved from [Link]

  • Gaylord Chemical (n.d.). How to Choose the Right DMSO: Considerations for Purity, Specifications, and Suppliers. Retrieved from [Link]

  • Lab Manager (n.d.). Using solvents safely in the lab. Retrieved from [Link]

  • ResearchGate (2007). Dimethyl Sulfoxide (DMSO) Health and Safety Information. Retrieved from [Link]

  • University of Kentucky (n.d.). Standard for Solvents in Laboratories. Retrieved from [Link]

  • HIV Medication Guide (2012). EFAVIRENZ. Retrieved from [Link]

  • gChem (n.d.). DMSO. Retrieved from [Link]

  • Chromatography Online (2015). Let's Do It Right the First Time: The Importance of Solvent Safety Considerations. Retrieved from [Link]

  • KEGG DRUG (n.d.). Efavirenz. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 679, Dimethyl Sulfoxide. Retrieved from [Link]

  • NextGen Protocols (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]

  • PubMed (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Retrieved from [Link]

  • Journal of Visualized Experiments (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved from [Link]

  • Michigan Technological University (2015). Laboratory Standard Operating Procedure. Retrieved from [Link]

  • ResearchGate (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Retrieved from [Link]

  • PubMed (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]

  • ResearchGate (2024). SOLUBILITY ENHANCEMENT OF EFAVIRENZ BY SOLID DISPERSION TECHNIQUE. Retrieved from [Link]

  • Texas Biogene (n.d.). Efavirenz - 10mM (in 1 mL DMSO). Retrieved from [Link]

  • U.S. Food and Drug Administration (n.d.). Sustiva (efavirenz) tablets label. Retrieved from [Link]

  • PubMed (2021). Instability of Efavirenz Metabolites Identified During Method Development and Validation. Retrieved from [Link]

  • Taylor & Francis Online (2017). Formulation and optimization of efavirenz nanosuspensions using the precipitation-ultrasonication technique for solubility enhancement. Retrieved from [Link]

  • PubMed (2018). Stability behaviour of antiretroviral drugs and their combinations. 8: Characterization and in-silico toxicity prediction of degradation products of efavirenz. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology (2012). Stability Study and Densitometric Determination of Efavirenz in Tablet by Normal Phase Thin Layer Chromatography. Retrieved from [Link]

  • World Health Organization (n.d.). SCIENTIFIC DISCUSSION [HA553 trade name]. Retrieved from [Link]

  • University of North Carolina (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. Retrieved from [Link]

  • Chemistry LibreTexts (2025). 2.5: Preparing Solutions. Retrieved from [Link]

Sources

Application Note: Utilizing Rac-Efavirenz as a Holistic Reference Standard for Comprehensive Impurity Profiling of (S)-Efavirenz Drug Substance

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

Impurity profiling is a critical component of drug development and manufacturing, ensuring the safety, efficacy, and quality of active pharmaceutical ingredients (APIs).[1][2] The International Council for Harmonisation (ICH) provides stringent guidelines (Q3A/B) that mandate the identification, reporting, and qualification of impurities above specific thresholds, typically starting at 0.10%.[3][4][5] Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a chiral molecule used as a single enantiomer, (S)-Efavirenz, for the treatment of HIV-1 infection.[6][7][8]

The synthesis of a single enantiomer drug inherently risks contamination with its stereoisomer, the (R)-enantiomer, which is considered a process-related impurity.[9][10] This application note presents a comprehensive strategy and detailed protocol for the impurity profiling of (S)-Efavirenz, establishing racemic Efavirenz (Rac-Efavirenz) as a pivotal reference standard. Rac-Efavirenz, a 1:1 mixture of the (S)- and (R)-enantiomers, provides an efficient and scientifically sound tool for the simultaneous development, validation, and execution of analytical methods designed to quantify not only the enantiomeric impurity but also other process-related and degradation impurities.[11][12]

The Rationale: Why Rac-Efavirenz is a Superior Reference Standard

The choice of a reference standard is fundamental to the accuracy and reliability of any analytical method. While using an isolated standard of the (R)-enantiomer is possible, employing Rac-Efavirenz offers distinct advantages:

  • Efficiency and Economy: A single, readily available reference material serves to identify and quantify both the API peak ((S)-Efavirenz) and its primary isomeric impurity ((R)-Efavirenz). This simplifies standard preparation, reduces analytical costs, and streamlines workflows.

  • Method Development for Chiral Separations: Rac-Efavirenz is indispensable for developing and optimizing chiral HPLC/UPLC methods. It provides two distinct, equimolar peaks, allowing for the direct assessment of critical chromatographic parameters like resolution and selectivity, ensuring the method can adequately separate the enantiomers.[13]

  • System Suitability: In routine analysis, a solution of Rac-Efavirenz can be used to confirm the resolving power of the chiral column before analyzing any test samples, as stipulated by pharmacopoeial methods. The International Pharmacopoeia, for instance, suggests using racemic efavirenz for system suitability checks.[14]

  • Holistic Impurity Profile: By establishing the retention times of the two enantiomers, analysts can more confidently assign the identities of other unknown peaks relative to the main components, aiding in a more complete impurity profile.

Understanding the Efavirenz Impurity Landscape

A thorough impurity profile begins with understanding the potential impurities that can arise from the synthetic route and degradation pathways.[2] For Efavirenz, these are broadly categorized as organic impurities, which include process-related substances, degradation products, and the unwanted enantiomer.[15]

  • Process-Related Impurities: These originate from the manufacturing process, including unreacted starting materials, intermediates, by-products, and reagents.[8][16][17]

  • Degradation Products: These form during storage or as a result of exposure to stress conditions like acid, base, oxidation, heat, or light.[18][19] Forced degradation studies are essential to identify these potential impurities and develop a stability-indicating method.

  • Enantiomeric Impurity: The (R)-Efavirenz isomer, which is inactive and must be controlled within specified limits.

The logical relationship between these impurity types is crucial for developing a comprehensive control strategy.

API (S)-Efavirenz (Active Pharmaceutical Ingredient) Impurity Total Impurities Process Process-Related Impurities Impurity->Process Degradation Degradation Products Impurity->Degradation Enantiomer (R)-Efavirenz (Enantiomeric Impurity) Process->Enantiomer StartingMaterials Starting Materials & Intermediates Process->StartingMaterials Byproducts By-products Process->Byproducts Stress Stress Conditions (Heat, Light, pH, Oxid.) Degradation->Stress

Caption: Logical map of Efavirenz impurity sources.

Table 1: Profile of Known Efavirenz-Related Impurities
Impurity NameCAS NumberTypeTypical Origin
(R)-Efavirenz (Enantiomer) 154801-74-8Process-Related (Isomer)Incomplete enantioselective synthesis or resolution.[20]
Efavirenz Related Compound A 209414-27-7Process-RelatedIntermediate in synthesis.[20]
Efavirenz Amino Alcohol Methyl Carbamate 211563-40-5Process-RelatedBy-product from cyclization step.[20]
Efavirenz Amino Alcohol Ethyl Carbamate 211563-41-6Process-RelatedBy-product from cyclization step.[20]
8-Hydroxy Efavirenz 205754-32-1Metabolite / DegradationPrimary metabolite and potential oxidative degradant.[6][20]
(4-Chlorobutyl)[4-Chloro-2-(...)] Carbamate N/AProcess-RelatedImpurity formed from THF solvent interaction.[21]
Efavirenz Pent-3-ene-1-yne Impurity 2125704-30-3Process-RelatedImpurity from starting materials.[20]

Experimental Protocol: Impurity Profiling using HPLC

This section details a two-part HPLC protocol. The first method uses a chiral column to resolve and quantify the enantiomeric impurity. The second method uses a standard reverse-phase column for separating other process-related and degradation impurities.

Part A: Chiral HPLC Method for Enantiomeric Purity

Principle: This method utilizes a chiral stationary phase to create transient diastereomeric complexes with the Efavirenz enantiomers, allowing for their separation based on differences in spatial arrangement.[9] A normal-phase isocratic method is commonly employed for this purpose.[13]

Instrumentation and Materials:

  • HPLC or UPLC system with UV/PDA Detector.

  • Chiral Column: Chiralpak AD-H or Lux Amylose-1 (or equivalent).[14]

  • Analytical Balance.

  • Volumetric flasks and pipettes.

  • Solvents: n-Hexane (HPLC Grade), Isopropyl Alcohol (IPA, HPLC Grade).

  • Reference Standard: Rac-Efavirenz.

  • Test Sample: (S)-Efavirenz API.

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Prepare a mixture of n-Hexane and Isopropyl Alcohol (e.g., 90:10 v/v).[13]

    • Filter through a 0.45 µm membrane filter and degas thoroughly.

  • Solution Preparation:

    • Diluent: Use the mobile phase as the diluent.

    • System Suitability Solution (SSS): Accurately weigh and dissolve approximately 10 mg of Rac-Efavirenz in 100 mL of diluent to obtain a concentration of 0.1 mg/mL.[14] This solution contains both (S)- and (R)-Efavirenz.

    • Sample Solution: Accurately weigh and dissolve approximately 25 mg of the (S)-Efavirenz test sample in 100 mL of diluent to obtain a concentration of 0.25 mg/mL.

  • Chromatographic Conditions:

    ParameterCondition
    Column Chiralpak AD-H, 250 x 4.6 mm, 5 µm
    Mobile Phase n-Hexane : Isopropyl Alcohol (90:10, v/v)
    Flow Rate 1.0 mL/min
    Column Temperature 30°C
    Detector Wavelength 247 nm[14]
    Injection Volume 20 µL
    Run Time ~20 minutes (or until both enantiomers have eluted)
  • Analysis Procedure & System Suitability:

    SST ParameterAcceptance CriteriaRationale
    Injection Sequence Blank, SSS (5 reps), Blank, Sample (2 reps)Establishes baseline, system precision, and sample results.
    Resolution ≥ 2.0 between (S)- and (R)-Efavirenz peaks in SSSEnsures the column can adequately separate the two enantiomers.
    %RSD (Peak Area) ≤ 2.0% for 5 replicate injections of SSSDemonstrates the precision and stability of the HPLC system.
  • Data Analysis and Calculation:

    • Identify the (R)-Efavirenz peak in the sample chromatogram based on its retention time relative to the peaks in the SSS chromatogram.

    • Calculate the percentage of the (R)-enantiomer impurity using the area normalization method: % (R)-Enantiomer = (Area of (R)-Peak / (Area of (R)-Peak + Area of (S)-Peak)) x 100

Part B: Reverse-Phase HPLC for General Impurities

Principle: This method uses a non-polar stationary phase (C18) and a polar mobile phase to separate Efavirenz from its non-isomeric impurities based on differences in hydrophobicity.[22][23][24]

Instrumentation and Materials:

  • HPLC or UPLC system with UV/PDA Detector.

  • Reverse-Phase Column: C18, 250 x 4.6 mm, 5 µm (e.g., Kromasil, Zorbax).[14][22]

  • Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Formic Acid or Phosphate Buffer.

  • Reference Standards: (S)-Efavirenz API, Rac-Efavirenz (for peak identification confirmation), and any available specified impurity standards.

  • Test Sample: (S)-Efavirenz API.

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Filter and degas both phases.

  • Solution Preparation:

    • Diluent: Acetonitrile:Water (50:50 v/v).

    • Reference Standard Solution: Prepare a 0.5 mg/mL solution of (S)-Efavirenz API in diluent.

    • Sample Solution: Prepare a 0.5 mg/mL solution of the (S)-Efavirenz test sample in diluent.

    • Spiked Suitability Solution (Optional but Recommended): Spike the Reference Standard Solution with low levels (~0.15%) of available impurity standards and Rac-Efavirenz to confirm peak identification and resolution.

  • Chromatographic Conditions:

    ParameterCondition
    Column C18, 250 x 4.6 mm, 5 µm
    Mobile Phase Gradient elution (example below)
    Flow Rate 1.2 mL/min
    Column Temperature 40°C
    Detector Wavelength 247 nm
    Injection Volume 10 µL
    Run Time ~45 minutes

    Example Gradient Program:

    Time (min)% Mobile Phase A% Mobile Phase B
    06040
    252080
    352080
    366040
    456040
  • Analysis Procedure & System Suitability:

    • Follow a standard injection sequence (Blank, Reference, Sample).

    • System suitability should be established based on parameters like theoretical plates and tailing factor for the main (S)-Efavirenz peak.

  • Data Analysis and Calculation:

    • Identify known impurities by comparing their relative retention times (RRT) to the main Efavirenz peak against the RRTs from the spiked solution or historical data.

    • Quantify impurities using area normalization, assuming a relative response factor (RRF) of 1.0 for unknown impurities. % Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100

Workflow Visualization

The following diagram illustrates the complete impurity profiling workflow, from standard and sample preparation through to final data reporting, integrating both chiral and reverse-phase analyses.

cluster_prep 1. Solution Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Reporting Rac_Std Rac-Efavirenz Std (for Chiral SSS) Chiral Part A: Chiral HPLC (Enantiomer Quantification) Rac_Std->Chiral API_Std (S)-Efavirenz Std (for RP Analysis) RP_HPLC Part B: Reverse-Phase HPLC (General Impurity Quantification) API_Std->RP_HPLC Sample Test Sample ((S)-Efavirenz API) Sample->Chiral Sample->RP_HPLC Data_A Calculate % (R)-Enantiomer Chiral->Data_A Data_B Calculate % of other impurities (by RRT and Area %) RP_HPLC->Data_B Report Final Impurity Profile Report (Compare against Specifications) Data_A->Report Data_B->Report

Caption: Comprehensive workflow for Efavirenz impurity profiling.

Conclusion

This application note demonstrates the central role of Rac-Efavirenz as a multi-purpose reference standard in the impurity profiling of (S)-Efavirenz. By integrating its use into both chiral and reverse-phase HPLC methods, laboratories can build a robust, efficient, and compliant analytical strategy. The detailed protocols provide a validated framework for accurately identifying and quantifying the enantiomeric impurity alongside other process-related and degradation products, ultimately ensuring the quality and safety of the final drug substance in accordance with global regulatory standards.

References

  • Kymos. Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • Journal of Molecular Science. Hyphenated techniques in impurity profiling of Efavirenz. [Link]

  • Pharmaffiliates. Efavirenz-impurities. [Link]

  • International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE - IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). (2006). [Link]

  • ResearchGate. (PDF) ICH GUIDELINES FOR IMPURITY PROFILE. [Link]

  • PubMed. Stability behaviour of antiretroviral drugs and their combinations. 8: Characterization and in-silico toxicity prediction of degradation products of efavirenz. (2018). [Link]

  • IJCRT.org. REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING. [Link]

  • World Health Organization (WHO). EFAVIRENZ (Efavirenzum) Draft proposal for revision in The International Pharmacopoeia. (2023). [Link]

  • ResearchGate. Synthesis, isolation and characterization of efavirenz in-process impurity due to the presence of Tetrahydrofuran as solvent | Request PDF. [Link]

  • MDPI. Efavirenz: History, Development and Future. (2022). [Link]

  • ResearchGate. Forced degradation study for efavirenz | Download Table. [Link]

  • Veeprho. rac Efavirenz-D4 | CAS 1246812-58-7. [Link]

  • Scientific Research Publishing. CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. (2011). [Link]

  • Analytica Chemie. Efavirenz Impurity. [Link]

  • Der Pharma Chemica. Synthesis of Efavirenz by an innovative cost effective cyclisation process. [Link]

  • Scientific & Academic Publishing. Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography. [Link]

  • Ardena. Chirality in drug development: from racemic mixtures to enantiopure substances. [Link]

  • Journal of Pharmaceutical Research. HPLC Method Development and Validation for Efavirenz in Pharmaceutical Dosage form. [Link]

  • ResearchGate. Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method. [Link]

  • FireScholars. VARIOUS SYNTHETIC PATHWAYS TOWARDS EFAVIRENZ AND ITS ANALOGS; THE REPLACEMENT OF THE SIDE CHAIN. [Link]

  • Allmpus. efavirenz ip impurity c. [Link]

  • PMC. Chiral Drugs: An Overview. [Link]

  • Wikipedia. Racemic mixture. [Link]

  • ResearchGate. Chiral switch: Pure enantiomers of drugs instead of racemic mixtures. [Link]

  • Dergipark. A New Method for Determination of Efavirenz and pKa by Using LC-UV. [Link]

  • Google Patents.

Sources

Application Note: Crystallization Strategies for the Purification and Chiral Resolution of Efavirenz

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of crystallization methods for the purification of racemic Efavirenz (Rac-Efavirenz) and the resolution of its enantiomers. Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a cornerstone of highly active antiretroviral therapy (HAART).[1] As the therapeutic activity resides exclusively in the (S)-enantiomer, robust and scalable methods are required to separate it from its racemic mixture and remove process-related impurities.[2] This document details the fundamental principles of Efavirenz crystallization, including its solubility and polymorphic landscape, and presents detailed protocols for cooling crystallization, antisolvent crystallization, and classical diastereomeric resolution. The causality behind experimental choices is emphasized throughout, providing researchers with the foundational knowledge to optimize these processes. Analytical methods for validating chemical purity, enantiomeric excess, and polymorphic form are also discussed.

Introduction: The Crystallization Challenge of Efavirenz

Efavirenz, chemically known as (4S)-6-chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one, is a critical pharmaceutical agent for the treatment of Human Immunodeficiency Virus (HIV) type-1.[3] Its synthesis often results in a racemic mixture, containing both the therapeutically active (S)-enantiomer and the inactive (R)-enantiomer. Consequently, purification and chiral resolution are paramount steps in its manufacturing process to ensure safety and efficacy.

Crystallization stands out as the most effective unit operation for this purpose, offering the potential to simultaneously achieve high chemical purity and enantiomeric separation on an industrial scale.[4] However, the solid-state chemistry of Efavirenz is complex. It is known to exhibit extensive polymorphism, with at least 23 different polymorphic forms, solvates, and a monohydrate reported.[5][6] Form I is the thermodynamically most stable anhydrous form and is the preferred form for pharmaceutical formulations.[5][7] Therefore, any crystallization process must be meticulously controlled not only to purify and resolve the compound but also to consistently produce the desired stable polymorph.

This guide provides the scientific framework and practical protocols for navigating these challenges, enabling researchers and drug development professionals to design and implement effective crystallization strategies for Efavirenz.

Fundamental Principles of Efavirenz Crystallization

A successful crystallization process is built upon a thorough understanding of the molecule's physicochemical properties. For Efavirenz, the key considerations are its solubility profile and polymorphic behavior.

Solubility Profile

Efavirenz is a lipophilic molecule (log P = 5.4) and is practically insoluble in water (4 µg/mL).[8][9] This necessitates the use of organic solvents for crystallization. Its solubility in common organic solvents provides the basis for selecting appropriate solvent systems for cooling or antisolvent crystallization.

SolventApproximate SolubilityReference
Ethanol~20 mg/mL[3]
Dimethyl Sulfoxide (DMSO)~14 mg/mL[3]
Dimethylformamide (DMF)~20 mg/mL[3]
MethanolFreely Soluble[10]
AcetonitrileSoluble[6][11]
n-HeptaneSparingly Soluble[12]
WaterPractically Insoluble[10]

Table 1: Solubility of Efavirenz in Various Solvents.

Causality: The choice of solvent is the most critical parameter in designing a crystallization process. A suitable solvent should exhibit high solubility at an elevated temperature and low solubility at a reduced temperature (for cooling crystallization) or be miscible with an antisolvent in which the drug is insoluble (for antisolvent crystallization). This differential solubility is the driving force for generating the supersaturation required for crystal nucleation and growth.

Polymorphism

Polymorphism, the ability of a substance to exist in two or more crystalline forms, profoundly impacts a drug's physical and pharmaceutical properties, including stability, solubility, and bioavailability.[6] Efavirenz has several known polymorphs, with Form I being the most stable and desirable form.[5][7] Other forms, such as Form II, III, etc., are metastable and may convert to Form I over time or under specific conditions like heating.[7][13]

Causality: The formation of a specific polymorph is kinetically and thermodynamically controlled. Factors such as the choice of solvent, cooling rate, degree of supersaturation, and agitation can dictate which polymorphic form crystallizes.[14] For instance, slow crystallization from an acetonitrile-water system has been shown to produce the stable Form I.[5] Understanding these relationships is essential to prevent the formation of less stable or undesirable forms.

Crystallization Methods for Chemical Purification of Rac-Efavirenz

The initial step in purification often involves removing chemical impurities from the synthesized racemic mixture. Cooling and antisolvent crystallization are widely used techniques for this purpose.

G cluster_input Input cluster_process Purification Process cluster_methods Supersaturation Methods cluster_output Output crude Crude Rac-Efavirenz (with impurities) dissolve 1. Dissolve in appropriate solvent at elevated temp. crude->dissolve filter_hot 2. Hot Filtration (remove insolubles) dissolve->filter_hot crystallize 3. Induce Supersaturation filter_hot->crystallize isolate 5. Isolate Crystals (Filtration) cooling 3a. Controlled Cooling crystallize->cooling Method A antisolvent 3b. Antisolvent Addition crystallize->antisolvent Method B wash 6. Wash Crystals isolate->wash mother_liquor Mother Liquor (contains impurities) isolate->mother_liquor impurities purged dry 7. Dry Crystals wash->dry pure Purified Rac-Efavirenz (High Chemical Purity) dry->pure

Caption: General workflow for the chemical purification of Rac-Efavirenz.

Protocol 1: Cooling Crystallization from a THF/n-Heptane System

This protocol is effective for purifying crude Efavirenz by leveraging its differential solubility at varying temperatures.

Step-by-Step Methodology:

  • Dissolution: In a suitable reactor, charge the crude Rac-Efavirenz. Add a minimal amount of Tetrahydrofuran (THF) (e.g., 1.5 mL per gram of Efavirenz) to dissolve the solid at room temperature.[12]

  • Antisolvent Addition: To the clear solution, add n-heptane (e.g., 6 mL per gram of Efavirenz). n-Heptane acts as an antisolvent but at this stage, the mixture should remain a solution.

  • Heating & Concentration: Warm the solution to approximately 50°C. If necessary, distill a portion of the solvent to achieve saturation.[12]

  • Controlled Cooling: Slowly cool the solution. A suggested profile is cooling to room temperature over 2-3 hours, followed by further cooling to 0-5°C and holding for at least 2 hours to maximize yield.

  • Isolation: Isolate the resulting crystals by filtration.

  • Washing: Wash the crystal cake with a small amount of cold n-heptane to remove residual mother liquor.

  • Drying: Dry the purified Rac-Efavirenz under vacuum at 40-50°C until a constant weight is achieved.

Causality: Using a solvent/antisolvent mixture like THF/n-heptane provides fine control over the solubility profile. The slow cooling rate is crucial; it allows for selective crystallization of the Efavirenz molecules onto the growing lattice while keeping impurities dissolved in the mother liquor, thus achieving effective purification.

Protocol 2: Antisolvent Crystallization from an Acetonitrile/Water System

This method is particularly useful for targeting the thermodynamically stable Form I polymorph.[5]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude Rac-Efavirenz in acetonitrile at 50-60°C to form a nearly saturated solution.

  • Filtration: Filter the hot solution to remove any particulate matter.

  • Antisolvent Addition: Transfer the clear solution to a crystallization vessel equipped with an agitator. Slowly add deionized water (the antisolvent) dropwise to the stirred solution. The addition should be slow enough to maintain a controlled level of supersaturation.

  • Maturation: Once the addition is complete, continue stirring the resulting slurry at room temperature for 1-2 hours to allow the crystallization to complete and ensure phase equilibrium.

  • Isolation: Isolate the crystals by filtration.

  • Washing: Wash the crystal cake with a pre-mixed solution of acetonitrile/water (e.g., 1:2 v/v) to displace the impurity-rich mother liquor.

  • Drying: Dry the purified crystals under vacuum at 50-60°C.

Causality: The slow addition of water reduces the solubility of Efavirenz in the bulk solution, inducing nucleation and growth. This method, when performed slowly, often yields small, uniform crystals. The use of an acetonitrile/water system is reported to favor the formation of the stable Form I.[5]

Chiral Resolution via Diastereomeric Crystallization

Once chemically pure, the racemic mixture must be resolved to isolate the desired (S)-enantiomer. Classical resolution via the formation of diastereomeric derivatives that can be separated by crystallization is a proven, scalable method.[12]

G racemate Purified Rac-Efavirenz ((R)-EFV + (S)-EFV) reaction 1. Reaction to form Diastereomers racemate->reaction reagent Chiral Resolving Agent (e.g., (-)-Camphanic Acid Chloride) reagent->reaction diastereomers Mixture of Diastereomers ((S)-EFV-C* + (R)-EFV-C*) reaction->diastereomers fractional_cryst 2. Fractional Crystallization diastereomers->fractional_cryst less_soluble Less Soluble Diastereomer (Crystallizes Out) fractional_cryst->less_soluble Solid more_soluble More Soluble Diastereomer (Remains in Solution) fractional_cryst->more_soluble Liquid cleavage 3. Cleavage of Resolving Agent less_soluble->cleavage final_cryst 4. Final Purification Crystallization cleavage->final_cryst final_product Pure (S)-Efavirenz final_cryst->final_product

Sources

Application Note: Solubility Profiling of Rac-Efavirenz in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Efavirenz (EFV) is a widely used Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) for the treatment of HIV-1.[1][2] While the active pharmaceutical ingredient (API) is the (


)-enantiomer, the study of Rac-Efavirenz (the racemic mixture)  is critical during early-stage process development, particularly for chiral resolution processes and crystallization optimization.

This Application Note provides a rigorous protocol for determining the solubility of Rac-Efavirenz. Unlike simple salts, Efavirenz exhibits significant polymorphism (Forms I–VI), where the thermodynamic stability of the solid phase directly impacts solubility data. This guide emphasizes a solid-state aware approach to solubility testing, ensuring that the data collected represents true thermodynamic equilibrium rather than a kinetic transient state.

Theoretical Framework & Scientific Rationale

The Racemate vs. Enantiomer Distinction

Researchers must distinguish between the solubility of the pure enantiomer (


-EFV) and the racemate (

-EFV).
  • Racemic Compound: Efavirenz racemate typically crystallizes as a racemic compound (true racemate) rather than a conglomerate. Consequently, the crystal lattice energy of the racemate is generally higher than that of the pure enantiomer, leading to lower solubility in most solvents (following Wallach’s Rule).

  • Implication: Solubility data for

    
    -EFV cannot be directly extrapolated to 
    
    
    
    -EFV. Independent determination is required.
Polymorphism and Solubility

Efavirenz is known to exist in at least six polymorphic forms. Form I is generally the thermodynamically stable form at room temperature, while Forms II–V are metastable.[3]

  • The Risk: If a metastable form (e.g., Form II) is used as the starting material, it may convert to the less soluble stable form (Form I) during the equilibration period.

  • The Control: The protocol below mandates Solid Phase Analysis of the equilibrium residue to validate which polymorph controls the solubility.

Experimental Protocols

Protocol A: Equilibrium Solubility (Shake-Flask Method)

The Gold Standard for thermodynamic accuracy.

Materials Required
  • Solute: Rac-Efavirenz (High Purity >99%).

  • Solvents: HPLC Grade Methanol, Ethanol, Isopropanol (IPA), Acetone, Ethyl Acetate, n-Heptane.

  • Equipment: Temperature-controlled orbital shaker or water bath, 0.22 µm PTFE syringe filters (pre-heated), HPLC vials.

Step-by-Step Methodology
  • Preparation (Saturation):

    • Add excess Rac-Efavirenz solid to 10 mL of the selected solvent in a glass scintillation vial.

    • Visual Check: Ensure a visible solid bed remains at the bottom. If the solid dissolves completely, add more.

  • Equilibration:

    • Place vials in a temperature-controlled shaker bath.

    • Standard Isotherm: Set temperature to 25°C (±0.1°C).

    • Agitation: Shake at 150–200 RPM for 24 to 72 hours .

    • Note: Efavirenz equilibration can be slow due to its hydrophobic nature. 48 hours is recommended.

  • Sampling (The Critical Control Point):

    • Pre-heating: To prevent precipitation during sampling (which artificially lowers results), pre-heat the syringe and filter to the bath temperature.

    • Stop agitation and allow solids to settle for 30 minutes.

    • Withdraw ~1 mL of supernatant using the pre-heated syringe.

    • Filter immediately into an HPLC vial.

  • Quantification:

    • Dilute the filtrate with the Mobile Phase (see Section 4) to land within the calibration range (typically 0.01 – 0.1 mg/mL).

    • Analyze via HPLC.[4][5][6][7][8][9]

  • Solid Phase Validation (Mandatory):

    • Recover the remaining solid from the vial.

    • Dry briefly (ambient temp, vacuum).

    • Analyze via PXRD (Powder X-Ray Diffraction) or DSC to confirm the polymorphic form has not changed from the starting material.

Protocol B: Dynamic Polythermal Method

Used for determining the Metastable Zone Width (MSZW) and solubility curves rapidly.

  • Setup: Use an automated reactor (e.g., Mettler Toledo EasyMax or equivalent) with turbidity probes.

  • Loading: Load a known mass of Rac-Efavirenz and solvent.

  • Heating: Heat at 0.5°C/min until the solution becomes clear (Clear Point = Solubility Temperature,

    
    ).
    
  • Cooling: Cool at 0.5°C/min until nucleation is detected (Cloud Point = Metastable Limit).

  • Iteration: Add more solvent and repeat to generate a solubility curve over a range of concentrations.

Analytical Method Validation (HPLC)[7][9]

To ensure Trustworthiness (E-E-A-T), the analytical method must separate Efavirenz from potential degradation products.

ParameterSpecificationRationale
Column C18 (e.g., Kromosil or Zorbax), 250 x 4.6 mm, 5 µmStandard stationary phase for hydrophobic drugs.
Mobile Phase Acetonitrile : Water (buffer pH 3.5) [70:30 v/v]High organic content required to elute lipophilic EFV.
Flow Rate 1.0 mL/minStandard backpressure management.
Wavelength 247 nm

of Efavirenz; minimizes solvent noise.
Retention Time ~6–8 minutesEnsures separation from solvent front and impurities.

Visualized Workflows

Solubility Determination Logic

The following diagram illustrates the decision-making process and workflow for the Shake-Flask method, emphasizing the "Self-Validating" loop of solid-state analysis.

SolubilityWorkflow cluster_Liquid Liquid Phase Analysis cluster_Solid Solid Phase Validation Start START: Excess Rac-Efavirenz + Solvent Equilibrate Equilibrate (25°C, 48h, 200 RPM) Start->Equilibrate Settle Phase Separation (Settle 30 min) Equilibrate->Settle Filter Isothermal Filtration (Pre-heated 0.22µm filter) Settle->Filter Supernatant Residue Recover Solid Residue Settle->Residue Precipitate Dilute Dilution (Mobile Phase) Filter->Dilute HPLC HPLC Quantification (UV 247nm) Dilute->HPLC Valid VALID DATA POINT Calculate Solubility HPLC->Valid Combine Data PXRD PXRD / DSC Analysis Residue->PXRD Check Polymorph Change? PXRD->Check Check->Valid No Change Invalid INVALID: Phase Transformation Detected Check->Invalid Form Conversion

Figure 1: Validated Shake-Flask Solubility Workflow. Note the parallel analysis of liquid and solid phases to ensure thermodynamic integrity.

Solvent Selection & Solubility Trends

This diagram visualizes the expected solubility hierarchy based on solvent polarity and hydrogen bonding capability, crucial for selecting solvents for crystallization (Good Solvent) vs. precipitation (Anti-Solvent).

SolventHierarchy cluster_Polar Protic/Polar cluster_Aprotic Aprotic Methanol Methanol (High Solubility) EtAc Ethyl Acetate (Moderate) Methanol->EtAc Decreasing Polarity Acetone Acetone (High Solubility) Water Water (Insoluble) Acetone->Water Anti-solvent Addition Heptane n-Heptane (Anti-Solvent) EtAc->Heptane Non-polar Shift

Figure 2: Solubility Hierarchy of Efavirenz. Methanol and Acetone act as primary solvents, while Heptane and Water serve as anti-solvents.

Data Analysis & Reporting

Calculation of Mole Fraction Solubility ( )

Convert the HPLC concentration (


, mg/mL) to mole fraction for thermodynamic modeling:


Where:

  • 
     = 315.68  g/mol  (Efavirenz)
    
  • 
     = Density of solvent (g/mL)
    
Expected Solubility Profile (Reference Values)

Note: Values below are representative of the pure enantiomer (Form I) at 25°C. Racemate values may differ slightly but follow the same trend.

SolventSolubility (mg/mL)ClassificationApplication
Methanol > 100HighPrimary solvent for crystallization
Acetone > 150Very HighSolvent for dissolution
Ethyl Acetate ~ 50–80ModerateExtraction / Wash solvent
n-Heptane < 5LowAnti-solvent
Water < 0.01InsolubleAnti-solvent / Wash

References

  • Chadha, R., et al. (2012). "An insight into thermodynamic relationship between polymorphic forms of efavirenz." Journal of Pharmacy and Bioallied Sciences.

  • Sathigari, S., et al. (2009). "Physicochemical characterization of efavirenz-cyclodextrin inclusion complexes." AAPS PharmSciTech.

  • Indo American Journal of Pharmaceutical Research. (2024). "Solubility Enhancement of Efavirenz by Solid Dispersion Technique."

  • Ferreira, H., et al. (2021). "Inclusion Compound of Efavirenz and γ-Cyclodextrin: Solid State Studies and Effect on Solubility." International Journal of Molecular Sciences.

  • BenchChem. (2025).[1] "Solubility Profile of Racemic Methyl Efavirenz: A Technical Overview."

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Chiral Separation of Rac-Efavirenz

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of Rac-Efavirenz. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the peak resolution of Efavirenz enantiomers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your method development and routine analysis.

Efavirenz, a non-nucleoside reverse transcriptase inhibitor, contains a single chiral center, with the (S)-enantiomer being the therapeutically active agent.[1] Therefore, accurate enantiomeric separation is critical for quality control and ensuring the safety and efficacy of the drug product.[2][3] This guide will address common challenges encountered during the chiral High-Performance Liquid Chromatography (HPLC) of Rac-Efavirenz.

Frequently Asked Questions (FAQs)

Here are some of the common initial questions that arise when developing a chiral separation method for Efavirenz:

Q1: What is the most suitable type of chiral stationary phase (CSP) for Rac-Efavirenz separation?

A1: Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated high success rates for the enantioseparation of a wide range of compounds, including Efavirenz.[4] Specifically, cellulose-based columns like Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenyl)carbamate) and amylose-based columns such as Lux® Amylose-2 (Amylose tris(5-chloro-2-methylphenylcarbamate)) have been reported to provide excellent resolution for Efavirenz enantiomers.[5][6][7] The choice between cellulose and amylose derivatives can depend on the specific mobile phase conditions, but both are excellent starting points.

Q2: What is a typical mobile phase for the chiral separation of Efavirenz?

A2: A normal-phase mobile phase consisting of a mixture of n-hexane and an alcohol modifier, such as isopropyl alcohol (IPA) or ethanol, is most commonly used.[1][5][8] A typical starting ratio is in the range of 90:10 (v/v) n-hexane:IPA.[1][8] Small amounts of an acidic additive, like trifluoroacetic acid (TFA) or formic acid (typically 0.1% v/v), are often included to improve peak shape and resolution.[6][9]

Q3: Why are my Efavirenz enantiomer peaks tailing?

A3: Peak tailing for Efavirenz is often caused by secondary interactions between the analyte and residual acidic silanol groups on the silica support of the CSP.[10] The addition of a mobile phase additive, such as TFA, can help to suppress these interactions by protonating the silanol groups, leading to more symmetrical peaks.[9]

Q4: What is a good starting flow rate and temperature for the analysis?

A4: A flow rate of 0.8 to 1.0 mL/min is a common starting point for analytical scale columns (e.g., 4.6 mm i.d.).[6][8][9] Chiral separations can be sensitive to temperature, which affects the thermodynamics of the chiral recognition process.[8][10] A controlled column temperature, often around 25-30°C, is recommended for reproducibility.[6][8]

In-depth Troubleshooting Guide

When baseline resolution is not achieved, a systematic approach to troubleshooting is necessary. This guide will walk you through common issues and their solutions, explaining the scientific rationale behind each step.

Problem 1: Poor or No Resolution (Rs < 1.5)

Poor resolution between the (S)- and (R)-Efavirenz enantiomers is the most common challenge. The resolution is a function of selectivity, efficiency, and retention. The following steps will guide you in optimizing these factors.

The composition of the mobile phase is a critical parameter governing the enantioselectivity of the separation.[8] The interactions between the analyte, the CSP, and the mobile phase are a delicate balance of hydrogen bonding, π-π interactions, and steric effects.[8][9]

  • Adjust the Alcohol Modifier Concentration:

    • Action: Systematically vary the percentage of the alcohol modifier (e.g., IPA) in the mobile phase. For example, if you started with n-hexane:IPA (90:10), try 95:5 and 85:15.

    • Rationale: The alcohol modifier competes with the analyte for polar interaction sites on the CSP. Decreasing the alcohol concentration generally increases retention and can enhance the enantioselective interactions, leading to better resolution, albeit with longer run times. Conversely, increasing the alcohol concentration will decrease retention times but may reduce resolution.

  • Incorporate an Acidic Additive:

    • Action: If not already present, add a small amount (0.05% - 0.1% v/v) of an acidic modifier like TFA or formic acid to the mobile phase.[6][9]

    • Rationale: Acidic additives can significantly improve peak shape and sometimes selectivity by minimizing undesirable interactions with the silica support.[9] They can also influence the ionization state of the analyte, which can affect its interaction with the CSP.

Chiral separations are often more sensitive to flow rate than achiral separations.[10]

  • Action: Decrease the flow rate. For example, if you are using 1.0 mL/min, try 0.8 mL/min or even 0.6 mL/min.[9]

  • Rationale: A lower flow rate increases the residence time of the analyte in the column, allowing for more interactions with the CSP. This can lead to a more effective equilibrium between the analyte and the stationary phase, often resulting in improved resolution.

Temperature plays a complex role in chiral recognition, influencing the thermodynamics of the diastereomeric complexes formed between the enantiomers and the CSP.[8][10]

  • Action: Vary the column temperature in a controlled manner, for example, from 25°C to 35°C in 5°C increments.

  • Rationale: The effect of temperature on chiral resolution is not always predictable. In some cases, lower temperatures can enhance resolution by favoring the stability of the transient diastereomeric complexes. In other cases, higher temperatures might be beneficial. It is an empirical parameter that should be optimized for the specific method.

Troubleshooting Workflow for Poor Resolution

G start Poor Resolution (Rs < 1.5) step1 Adjust Alcohol Modifier % start->step1 step2 Incorporate Acidic Additive (e.g., 0.1% TFA) step1->step2 If resolution is still poor step3 Decrease Flow Rate step2->step3 If resolution is still poor step4 Vary Column Temperature step3->step4 If resolution is still poor end Resolution Optimized step4->end If resolution is acceptable G cluster_0 Chiral Stationary Phase (CSP) cluster_1 Racemic Efavirenz CSP Chiral Selector S_Enantiomer (S)-Efavirenz S_Enantiomer->CSP Stronger Interaction (More Stable Diastereomeric Complex) Longer Retention Time R_Enantiomer (R)-Efavirenz R_Enantiomer->CSP Weaker Interaction (Less Stable Diastereomeric Complex) Shorter Retention Time

Sources

Overcoming solubility issues of Rac-Efavirenz in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming solubility issues of Rac-Efavirenz in aqueous buffers
Ticket ID: EFV-SOL-001
Status: Resolved / Guide Published

Introduction: The "Brick Dust" Challenge

Welcome to the Solubility Support Center. You are likely here because your Rac-Efavirenz (EFV) stock solution precipitated immediately upon addition to your cell culture media or enzymatic buffer.

The Root Cause: Efavirenz is a textbook BCS Class II compound (Low Solubility, High Permeability).[1][2][3][4] With a LogP of ~4.6–5.4 and a crystal lattice that resists dissociation, it behaves like "brick dust" in aqueous environments. Furthermore, as a weak acid with a pKa of ~10.2 , it remains unionized (and therefore hydrophobic) at all physiological pH levels (pH 1.2 – 7.4).

Crucial Note on Racemates: While clinical Efavirenz is the (S)-enantiomer, Rac-Efavirenz (the 50:50 mixture of enantiomers) shares the exact same solution-state hydrophobicity. However, the racemic crystal lattice may have different stability than the pure enantiomer, often making it harder to dissolve initially.

Module 1: Physicochemical Solubility Profile

Before attempting a protocol, review the solubility limits. Exceeding these thermodynamic ceilings guarantees precipitation.

Solvent / MediumSolubility Limit (Approx.)[2][4][5][6][7]Notes
Water (Pure) < 10 µg/mLPractically insoluble.[5][8] Do not attempt direct dissolution.
DMSO ~ 14–25 mg/mLGood for stock solutions. Hygroscopic (keep sealed).
Ethanol (100%) ~ 20 mg/mLPreferred stock solvent if DMSO toxicity is a concern.
PBS (pH 7.4) < 10 µg/mLImmediate precipitation without solubilizers.
PBS + 50% Ethanol ~ 0.5 mg/mLHigh organic load required for moderate solubility.
PBS + 25mM HP-β-CD ~ 0.3–0.5 mg/mLRecommended. Stable inclusion complex.

Module 2: The "Crash-Out" Effect (Troubleshooting Dilution)

Issue: "I injected my DMSO stock into the buffer, and it turned cloudy/milky instantly."

Diagnosis: You triggered Solvent Shock . When a droplet of DMSO/Ethanol stock hits the water, the organic solvent diffuses out faster than the drug can disperse. The local drug concentration spikes above the solubility limit, causing rapid nucleation (precipitation).

Protocol A: The "Sub-Surface" Injection Technique

Use this for simple dilutions (final concentration < 10 µM).

  • Prepare Stock: Dissolve Rac-Efavirenz in 100% DMSO at 1000x your final target concentration (e.g., 10 mM stock for 10 µM final).

  • Vortex the Buffer: Set your aqueous buffer (PBS/Media) to a fast vortex.

  • Sub-Surface Injection: While vortexing, submerge the pipette tip below the surface of the buffer and inject the stock slowly.

    • Why? This prevents the stock from floating on top (where evaporation/precipitation occurs) and ensures immediate turbulent mixing.

  • Visual Check: Hold against a light. If cloudy, you have exceeded the solubility limit. Proceed to Module 3.

Visualizing the Precipitation Trap

DilutionWorkflow Stock Rac-EFV Stock (DMSO/Ethanol) Method_Bad Dropwise on Surface (Static Buffer) Stock->Method_Bad Method_Good Sub-surface Injection (Vortexing Buffer) Stock->Method_Good Buffer Aqueous Buffer (PBS/Media) Buffer->Method_Bad Buffer->Method_Good Result_Crash Local Supersaturation Result: PRECIPITATION Method_Bad->Result_Crash Solvent strips away too fast Result_Stable Rapid Dispersion Result: STABLE SOLUTION Method_Good->Result_Stable Turbulent mixing prevents nucleation

Figure 1: The "Crash-Out" Mechanism. Avoiding static surface addition is critical for lipophilic drugs like Efavirenz.

Module 3: Advanced Solubilization (Cyclodextrins)

Issue: "I need a concentration > 10 µM, or I cannot use DMSO in my animal/cell model."

Solution: Use Cyclodextrins (CDs) .[9] Note: Standard Beta-Cyclodextrin (


-CD) has a cavity size that is often imperfect for the bulky trifluoromethyl/cyclopropyl groups of Efavirenz. Hydroxypropyl-

-cyclodextrin (HP-

-CD)
or Gamma-Cyclodextrin (

-CD)
are superior choices due to higher water solubility and better steric fit.
Protocol B: HP- -CD Complexation

Target: Stable aqueous stock up to ~0.5 mg/mL.

  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD  in your aqueous buffer (e.g., PBS).
    
    • Tip: It will take time to dissolve. Mild heating (37°C) helps.

  • Add Drug: Add Rac-Efavirenz powder slowly to the vehicle.

  • Energy Input: The complex will not form instantly. You must provide energy:

    • Option 1 (Sonicate): Bath sonicate for 30–60 minutes at 40°C.

    • Option 2 (Stir): Stir vigorously overnight at room temperature.

  • Filter: Pass through a 0.22 µm PVDF filter .

    • Why? This removes un-complexed "brick dust" crystals.

  • Quantify: Measure actual concentration via UV-Vis (

    
     ~247 nm) or HPLC, as it may be lower than added.
    
Mechanism of Action: Host-Guest Chemistry

CD_Complex cluster_0 Mechanism EFV Rac-EFV (Hydrophobic) Complex Inclusion Complex (Soluble) EFV->Complex Entrapment CD HP-beta-CD (Hydrophilic Shell) CD->Complex Host Water Aqueous Environment Complex->Water Shields hydrophobic groups from water

Figure 2: Cyclodextrin encapsulation shields the lipophilic Efavirenz molecule from the aqueous environment, preventing aggregation.

Module 4: FAQ & Edge Cases

Q: Can I just adjust the pH to dissolve it? A: NO. Efavirenz has a pKa of ~10.2. To make it soluble via ionization (turning it into a salt), you would need to raise the pH to at least 11.2 (pH = pKa + 1). This is biologically irrelevant and will destroy most cells or proteins.

Q: I see crystals forming after 24 hours. Why? A: Rac-Efavirenz solutions are often supersaturated . Over time, the system seeks thermodynamic equilibrium, leading to crystal growth (Ostwald Ripening).

  • Fix: Prepare solutions fresh daily. Do not store aqueous dilutions at 4°C, as cold temperatures lower solubility and encourage precipitation.

Q: Can I use Tween 80 instead of Cyclodextrins? A: Yes. Tween 80 (Polysorbate 80) is effective.

  • Protocol: Dissolve EFV in a small volume of Ethanol/Tween 80 (1:1 ratio), then dilute with water. The final Tween 80 concentration should be 0.1% – 1.0%. Note that high surfactant levels may lyse sensitive cells.

References

  • PubChem. (2024). Efavirenz Compound Summary: Chemical and Physical Properties. National Library of Medicine. [Link]

  • Sathigari, S., et al. (2009). Physicochemical Characterization of Efavirenz-Cyclodextrin Inclusion Complexes. AAPS PharmSciTech.[10] (Demonstrates HP-beta-CD superiority). [Link]

  • Vyas, M., et al. (2017).[10] Solubility Enhancement of Efavirenz (BCS Class II Drug) by Cyclodextrin Inclusion Complex Technique. Journal of Drug Delivery and Therapeutics. [https://semanticscholar.org/paper/SOLUBILITY-ENHANCEMENT-OF-EFAVIRENZ-(BCS-CLASS-II-Vyas-Jain/9d774e1d152a5c48b7a0f4886644026362507e11]([Link]

  • DrugBank Online. (2024). Efavirenz: Pharmacology and Solubility. [Link]

Sources

Technical Support Center: Optimizing Rac-Efavirenz Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthetic Yield Optimization of rac-Efavirenz (Benzoxazinone Formation) Document ID: EFV-CYC-OPT-04 Status: Active / Verified Audience: Process Chemists, R&D Scientists

Core Directive & Scope

This technical guide addresses the critical cyclization step in the synthesis of Racemic Efavirenz (rac-6-chloro-4-cyclopropylethynyl-4-trifluoromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one).[1]

While Efavirenz is clinically administered as the (


)-enantiomer, process development often utilizes the racemic amino alcohol precursor for route optimization, cost reduction, or specific flow-chemistry applications. The chemical principles governing the ring closure are identical for both the racemate and the pure enantiomer.

The Critical Reaction: Transformation of the amino alcohol intermediate (2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol) into the benzoxazinone core using a carbonyl source.[1][2]

Mechanistic Insight & Visualization

To optimize yield, one must control the competition between the desired intramolecular cyclization and the deleterious hydrolysis of the activated carbonyl species.

Reaction Mechanism: Isocyanate Intermediate

The reaction proceeds via the formation of an activated carbamate or isocyanate intermediate. The amino group attacks the carbonyl source (e.g., Triphosgene), eliminating a leaving group. The hydroxyl group then attacks the resulting carbonyl, closing the ring.

Efavirenz_Cyclization AminoAlcohol Amino Alcohol (Precursor) Intermediate Isocyanate/Carbamate Intermediate AminoAlcohol->Intermediate + Base - HCl/Imidazole CarbonylSource Carbonyl Source (Triphosgene/CDI) CarbonylSource->Intermediate Cyclization Intramolecular Ring Closure Intermediate->Cyclization Fast Step Hydrolysis Hydrolysis (Yield Loss) Intermediate->Hydrolysis Presence of H2O Efavirenz rac-Efavirenz (Benzoxazinone) Cyclization->Efavirenz

Figure 1: Mechanistic pathway for the conversion of amino alcohol to Efavirenz. Note the critical branch point at the intermediate stage where moisture can lead to hydrolysis.

Optimized Experimental Protocol (Triphosgene Method)

Rationale: While phosgene gas offers high atom economy, it poses severe safety risks. Triphosgene (bis(trichloromethyl) carbonate) is the preferred solid alternative for laboratory and pilot-scale optimization, consistently yielding 92–98% when managed correctly.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Rac-Amino Alcohol 1.0SubstrateEnsure dryness (

water).
Triphosgene 0.35 - 0.40Carbonyl SourceSlight excess accounts for hydrolysis; 0.33 is stoichiometric.
Base (

aq)
2.5 - 3.0Acid ScavengerMaintains pH; neutralizes HCl generated.
Solvent (THF/Heptane) 10 volMediumBiphasic system aids in partitioning salts.
Step-by-Step Workflow
  • Preparation: Charge Rac-Amino Alcohol (1.0 eq) into a reactor with THF (5 vol) and n-Heptane (5 vol).

  • Cooling: Cool the mixture to -10°C to -5°C .

    • Why? Controls the exothermic formation of the isocyanate and suppresses hydrolysis.

  • Base Addition: Add aqueous

    
     (2.5 eq) slowly.
    
  • Reagent Addition (Critical): Dissolve Triphosgene in THF. Add this solution dropwise over 1–2 hours, maintaining internal temperature

    
     .
    
    • Checkpoint: Monitor by HPLC/TLC. The amino alcohol spot should disappear.

  • Warming: Once addition is complete, warm to 20–25°C and stir for 1 hour.

  • Quench: Add Methanol (0.5 vol) to quench unreacted triphosgene.

  • Workup: Separate phases. Wash organic layer with water and brine. Crystallize from Heptane/Ethanol.

Workflow Start Start: Rac-Amino Alcohol Solvent Dissolve in THF/Heptane Start->Solvent Cool Cool to -10°C Solvent->Cool Base Add KHCO3 (aq) Cool->Base AddTri Add Triphosgene (Dropwise, <0°C) Base->AddTri Warm Warm to 20°C (Cyclization) AddTri->Warm Quench Quench with MeOH Warm->Quench Isolate Phase Separation & Crystallization Quench->Isolate

Figure 2: Optimized process workflow for Triphosgene-mediated cyclization.

Troubleshooting Guide & FAQs

Troubleshooting Matrix
Symptom Probable Cause Corrective Action
Low Yield (<80%) Hydrolysis of TriphosgeneCheck Water Content: Ensure THF is anhydrous. Reduce the temperature during addition (keep

C).
Incomplete Conversion Insufficient Carbonyl SourceStoichiometry Check: Triphosgene quality degrades over time. Increase equivalents to 0.40–0.45 eq.
Oligomer Formation High Local ConcentrationDilution: Increase solvent volume. Ensure vigorous stirring during triphosgene addition to prevent intermolecular reaction.
"Gummy" Precipitate Incorrect Solvent RatioAdjust Heptane: If the product oils out, adjust the THF:Heptane ratio. A 1:1 or 1:2 ratio usually promotes clean crystallization.
Slow Reaction (CDI Method) Moisture DeactivationSwitch Reagent: If using CDI (Carbonyldiimidazole), it is highly sensitive to moisture. Switch to Triphosgene or dry solvents rigorously.
Frequently Asked Questions

Q: Can I use CDI (1,1'-Carbonyldiimidazole) instead of Triphosgene? A: Yes, CDI is a viable alternative that avoids chlorinated byproducts. However, the reaction is often slower and requires strictly anhydrous conditions. The imidazole byproduct can also be difficult to remove during crystallization. Triphosgene is generally preferred for robustness and higher yields (98% vs 90%).

Q: Why is the reaction biphasic (THF/Heptane/Water)? A: This is a modification of Schotten-Baumann conditions. The aqueous phase holds the inorganic base (


) and scavenges the acid (HCl) produced, while the organic phase protects the reactive intermediate. This separation minimizes the hydrolysis of the benzoxazinone product.

Q: Does this protocol work for the chiral (


)-enantiomer? 
A:  Yes. The cyclization step is stereoretentive. If you start with pure (

)-amino alcohol, you will obtain Efavirenz with the same enantiomeric excess (ee) as the starting material.

Q: I see a byproduct peak at RRT 0.85. What is it? A: This is often the "open" carbamate intermediate that failed to cyclize, or a hydrolysis product. Ensure the "Warming" step (Step 5) is sufficient (at least 1 hour at 20°C) to drive the ring closure to completion.

References

  • Pierce, M. E., et al. (1998).[3][4][5] "Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor." Journal of Organic Chemistry, 63(23), 8536–8543.[3] Link[6]

  • Raggon, J. W., et al. (2000). "Large-Scale Manufacture of Efavirenz." Journal of Organic Chemistry. (Foundational process chemistry describing the cyclization dynamics).[7]

  • Correia, C. A., Gilmore, K., Seeberger, P. H. (2015).[4] "A Concise Flow Synthesis of Efavirenz." Angewandte Chemie International Edition, 54(16), 4945–4948. Link

    • Note: Specifically addresses the synthesis of racemic Efavirenz via flow chemistry.
  • Patel, et al. (2012). "Process for preparation of Efavirenz." US Patent Application US20120108809A1. Link

Sources

Technical Support Center: Troubleshooting Baseline Noise in Rac-Efavirenz HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Rac-Efavirenz. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to baseline noise, ensuring the accuracy and reliability of your analytical results. Achieving a stable baseline is critical for accurate quantification and detection of impurities, a cornerstone of robust analytical method validation.[1]

This resource is structured in a question-and-answer format to directly address specific problems you may encounter. We will delve into the root causes of baseline instability and provide systematic, field-proven protocols to restore your chromatogram to a clean, stable state.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing a noisy baseline with regular, cyclical pulsations. What is the likely cause and how can I fix it?

This type of regular, pulsating noise is often mechanical in origin and typically points to the HPLC pump.[2][3]

Causality: The pump is responsible for delivering a constant, pulse-free flow of the mobile phase. Any malfunction in the pump's components can introduce pressure fluctuations that manifest as a noisy baseline.[3][4] Common culprits include:

  • Leaking pump seals or check valves: Worn-out seals or faulty check valves can cause inconsistent flow and pressure.[2][4][5]

  • Air bubbles in the pump head: Bubbles trapped in the pump can lead to pressure pulsations as they compress and expand.[1][6][7]

  • Inadequate mobile phase degassing: Dissolved gases can come out of solution in the low-pressure areas of the pump, forming bubbles.[2][8]

Troubleshooting Protocol:

  • Visual Inspection: Check for any visible leaks around the pump head and fittings. Salt deposits from buffered mobile phases are a common indicator of a leak.[7]

  • Pump Purging: Purge the pump thoroughly to remove any trapped air bubbles. Ensure a steady stream of solvent is flowing from the purge valve.

  • Degassing Verification: Confirm that your online degasser is functioning correctly or that your mobile phase has been adequately degassed by sonication or helium sparging.[9][10][11]

  • Pressure Ripple Monitoring: Observe the pressure trace from your HPLC software. A high-pressure ripple is a direct indication of a pump issue. Overlay the pressure trace with your chromatogram's baseline to see if the pulsations correlate.[3]

  • Component Replacement: If the issue persists, the pump seals or check valves may need to be replaced as part of routine maintenance.[2][9]

Q2: My baseline is drifting steadily upwards or downwards during the analysis. What should I investigate?

Baseline drift is a gradual change in the baseline over time and can be caused by several factors, including changes in the mobile phase, column temperature, or contamination.[5][12][13]

Causality:

  • Mobile Phase Composition Change: In gradient elution, if the two mobile phase components have different UV absorbance at the detection wavelength, the baseline will drift as the composition changes.[4][5] For Efavirenz analysis, which often uses TFA, degradation of the TFA can also cause a rising baseline as its UV absorbance changes.[5]

  • Column Temperature Fluctuation: The refractive index of the mobile phase is temperature-dependent. If the column temperature is not stable or differs significantly from the detector temperature, it can cause the baseline to drift.[4][5][13]

  • Column Bleed/Contamination: Contaminants slowly eluting from the column or column bleed (the stationary phase slowly dissolving into the mobile phase) can cause a rising baseline.[2][4][13]

Troubleshooting Workflow:

Start Baseline Drift Observed Is_Gradient Is it a gradient run? Start->Is_Gradient Check_Abs Check UV absorbance of individual mobile phase solvents. Is_Gradient->Check_Abs Yes Is_Temp_Stable Is column/detector temperature stable? Is_Gradient->Is_Temp_Stable No Balance_Abs Balance absorbance by adding modifier to both solvents. Check_Abs->Balance_Abs Balance_Abs->Is_Temp_Stable Stabilize_Temp Use column oven and allow system to fully equilibrate. Is_Temp_Stable->Stabilize_Temp No Is_Column_Contam Suspect column contamination/bleed? Is_Temp_Stable->Is_Column_Contam Yes Stabilize_Temp->Is_Column_Contam Flush_Column Flush column with a strong solvent (disconnect from detector). Is_Column_Contam->Flush_Column Yes End Stable Baseline Is_Column_Contam->End No Replace_Column Replace column if problem persists. Flush_Column->Replace_Column Replace_Column->End

Caption: Systematic workflow for troubleshooting baseline drift.

Experimental Protocol: Column Flushing

  • Disconnect the column from the detector to prevent contamination of the flow cell.[4]

  • Direct the column outlet to a waste container.

  • Flush the column with a series of solvents, starting with your mobile phase without buffer salts.

  • Increase the percentage of the strong solvent (e.g., acetonitrile or methanol) to 100% and flush for at least 20 column volumes.

  • If contamination is severe, consider flushing with a stronger solvent like isopropanol.

  • Equilibrate the column with the initial mobile phase conditions before reconnecting to the detector.

Q3: I'm seeing random, high-frequency noise and sharp spikes in my baseline. What are the common sources?

Irregular noise and spikes are often due to issues with the mobile phase, detector, or system contamination.[12][14]

Causality:

  • Mobile Phase Contamination: Impurities in the mobile phase solvents or buffers can appear as random spikes or an elevated baseline.[2][3][4][15] Water is a frequent source of contamination.[2][7] Microbial growth in unpreserved buffer solutions is also a common problem.[4]

  • Detector Issues: A failing detector lamp, a dirty flow cell, or air bubbles trapped in the flow cell can all cause significant baseline noise.[1][4][6][7]

  • System Contamination: Contaminants leaching from tubing, filters, or the autosampler can introduce noise.[5][16]

Troubleshooting Protocol:

Potential Cause Diagnostic Step Solution
Mobile Phase Quality Prepare fresh mobile phase using high-purity, HPLC-grade solvents and reagents.[9][11] Filter all components through a 0.45 µm filter.[11]Replace the mobile phase. Always prepare buffer solutions fresh daily to prevent microbial growth.[4][10]
Air Bubbles in Flow Cell Purge the system at a higher flow rate to dislodge bubbles.Install a back-pressure regulator after the detector to keep gases dissolved.[9] Ensure mobile phase is thoroughly degassed.[1][8]
Dirty Detector Flow Cell Flush the flow cell with a strong, non-buffered solvent like methanol or isopropanol.[4][9]If flushing doesn't work, clean the cell with a 1N nitric acid solution (consult detector manual first).[9]
Failing Detector Lamp Check the lamp's energy output or age through the instrument's software. A weak or failing lamp is a common source of noise.[4]Replace the UV lamp.[4][6]
System Contamination Systematically bypass components (e.g., replace the column with a union[2]) to isolate the source of contamination.Flush the entire system with a sequence of solvents (e.g., water, isopropanol, then mobile phase) to remove contaminants.[4]
Q4: My Efavirenz analysis uses a mobile phase with Trifluoroacetic Acid (TFA), and the baseline is very noisy. Is this expected and how can I minimize it?

Yes, mobile phases containing TFA are known to sometimes cause baseline issues, especially at low UV wavelengths (below 220 nm).[5] Efavirenz is typically detected around 240-260 nm, but TFA can still contribute to noise.[8][17][18]

Causality:

  • UV Absorbance of TFA: TFA itself absorbs UV light. As it degrades or as its concentration fluctuates due to poor mixing, it can cause baseline noise and drift.[5]

  • Impurity Accumulation: TFA can be aggressive and may release contaminants from the HPLC system components or the column itself over time.

Best Practices for Using TFA:

  • Use High-Purity TFA: Always use a fresh, high-purity (sequencing grade) bottle of TFA. Purchase it in small quantities to avoid degradation over long storage periods.[5]

  • Ensure Thorough Mixing: Use a static mixer in your HPLC system or pre-mix your mobile phases to ensure a homogenous solution, which is crucial when using additives like TFA.[5]

  • Balance Absorbance in Gradients: If running a gradient, add a small, equivalent amount of TFA to both the aqueous and organic mobile phases. This helps to balance the UV absorbance as the gradient progresses, leading to a flatter baseline.[4]

  • System Equilibration: Allow the system to equilibrate thoroughly with the TFA-containing mobile phase before starting your analysis. Running a blank gradient can help condition the system and reveal any baseline issues before injecting samples.[5]

Summary of Common Rac-Efavirenz HPLC Conditions

The following table summarizes typical conditions found in validated methods for Efavirenz analysis, which can serve as a reference when troubleshooting.

Parameter Typical Value/Range Source
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[8][18]
Mobile Phase Acetonitrile or Methanol with a buffered aqueous phase (e.g., Phosphate buffer, 0.1% TFA)[8][17][18]
Flow Rate 1.0 - 1.5 mL/min[8][17][18]
Detection Wavelength 240 - 260 nm[17][18]
Column Temperature Ambient to 30°C[8]

By understanding the common causes of baseline noise and applying these systematic troubleshooting protocols, you can effectively diagnose and resolve issues in your Rac-Efavirenz HPLC analysis, leading to more reliable and accurate results.

References

  • Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

  • Chiralizer Services. (2014). Common Causes of Baseline Noise in HPLC, UHPLC. [Link]

  • Platinum Lab. (2020). HPLC Repair Services: Common Causes of Baseline Noise. [Link]

  • Shimadzu UK Limited. (2022). HPLC Troubleshooting - Noisy Baseline. [Link]

  • International Journal of Applied Pharmaceutics. (n.d.). HPLC Method Development and Validation for Efavirenz in Pharmaceutical Dosage form. [Link]

  • Agilent. (n.d.). Eliminating Baseline Problems. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. [Link]

  • Gupta S, Kesarla R, Chotai N, Omri A. (2017). Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma. PLoS ONE 12(5): e0174777. [Link]

  • Taylor & Francis Online. (n.d.). Development and Validation of Bioanalytical Method for Efavirenz in Dried Blood Spot Using High Performance Liquid Chromatography–Photodiode Array. [Link]

  • ResearchGate. (2015). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF EFAVIRENZ IN BULK AND PHARMACEUTICAL DOSAGE FORM. [Link]

  • Chromatography Today. (n.d.). 5 Ways to Approach Baseline Issues. [Link]

  • PLOS One Journals. (2017). Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma. [Link]

  • Mastelf. (2024). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]

  • Mastelf. (2024). How to Handle Baseline Noise in HPLC for Accurate Results. [Link]

  • Welch Materials. (2024). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]

  • Technology Networks. (2024). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. [Link]

  • Pharmaguideline. (2011). Guideline for Preparation of Mobile Phase Required for HPLC. [Link]

  • Hawach. (2020). Why Does Baseline Drift Appear in HPLC Column. [Link]

  • LCGC International. (n.d.). On-Column Sample Degradation. [Link]

  • Biorelevant. (n.d.). Signs of HPLC Column deterioration and biorelevant media. [Link]

  • LCGC. (2022). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?. [Link]

  • Shimadzu. (2024). Baseline Disturbance. [Link]

  • YouTube. (2022). What Causes Baseline Noise in HPLC, and How to Control It?. [Link]

  • ResearchGate. (2014). How can I eliminate baseline noise in HPLC?. [Link]

Sources

Resolving co-elution issues of Efavirenz enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Hub

Welcome, Colleague.

I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your Efavirenz (EFV) enantiomeric excess (ee) determination is failing. You are seeing co-elution, baseline drift, or peak inversion between the active (S)-Efavirenz and the (R)-impurity.

In chiral chromatography, "standard" protocols are often starting points, not solutions. Efavirenz, with its benzoxazin-2-one core and cyclopropyl-acetylene tail, presents specific steric and electronic challenges. This guide moves beyond basic method parameters to address the causality of separation failure.

Module 1: The Gold Standard Protocol (Normal Phase)

Best for: QC Release, High Resolution (Rs > 3.0), UV Detection.

The industry standard for Efavirenz separation relies on Cellulose tris(3,5-dimethylphenylcarbamate) . The steric "fit" of the cyclopropyl group into the cellulose chiral groove is thermodynamically favorable in Normal Phase (NP).

Core Method Parameters
ParameterSpecificationScientific Rationale
Column Chiralcel OD-H (250 × 4.6 mm, 5 µm)The cellulose backbone provides the necessary cavity size for the EFV tricyclic system.
Mobile Phase n-Hexane : Isopropyl Alcohol (IPA) : TFA90 : 10 : 0.1 (v/v/v). TFA is critical (see below).
Flow Rate 1.0 mL/minOptimized for mass transfer kinetics in 5 µm particles.[1]
Temp 25°C - 30°CLower T improves enantioselectivity (

) via enthalpy control.
Detection UV @ 252-254 nmMax absorbance of the benzoxazinone ring.
Critical Reagent Logic (The "Why")
  • The Role of TFA (Trifluoroacetic Acid): Efavirenz is a weak acid (pKa ~10.2). In Normal Phase, residual silanols on the silica support can interact with the nitrogen in the benzoxazinone ring, causing peak tailing. 0.1% TFA suppresses these silanols and ensures the analyte remains in a single non-ionized state, sharpening the peak.

  • IPA vs. Ethanol: IPA is a hydrogen-bond donor/acceptor that competes for chiral sites. If resolution is lost, switching to Ethanol (a weaker displacer in this context) often increases retention and resolution.

Module 2: Troubleshooting Co-elution (The Logic Engine)

When (R) and (S) peaks merge, random adjustments waste time. Use this logic flow to diagnose the root cause.

Diagnostic Workflow

Efavirenz_Troubleshooting Start Problem: Co-elution (Rs < 1.5) Check_K Check Capacity Factor (k') Start->Check_K K_Low k' < 2.0 (Eluting too fast) Check_K->K_Low Yes K_Good k' > 2.0 (Retention is okay) Check_K->K_Good No Action_Solvent Decrease IPA % (e.g., 90:10 -> 95:5) K_Low->Action_Solvent Check_Alpha Check Selectivity (α) K_Good->Check_Alpha Action_Solvent->Check_Alpha Action_Swap Switch Modifier IPA -> Ethanol Alpha_Bad Selectivity Poor Check_Alpha->Alpha_Bad Alpha_Good Selectivity Good (Peaks separated but wide) Check_Alpha->Alpha_Good Alpha_Bad->Action_Swap Action_Temp Lower Temperature (30°C -> 20°C) Alpha_Bad->Action_Temp Action_Efficiency Optimize Efficiency (N) Check Column Age/Void Alpha_Good->Action_Efficiency

Caption: Logical decision tree for diagnosing Efavirenz enantiomer co-elution. Follow the path based on retention factor (k') and selectivity (α).

Module 3: Frequently Asked Questions (Technical Deep Dive)

Q1: I need to analyze Efavirenz by LC-MS, but the Normal Phase method is incompatible with my source. What is the alternative?

A: You must switch to a Reversed-Phase (RP) chiral mode.

  • Protocol: Use a Lux Amylose-2 column (Amylose tris(5-chloro-2-methylphenylcarbamate)).[2][3]

  • Conditions: 0.1% Formic Acid in Water : Acetonitrile (55:45 v/v).[2][3]

  • Why it works: The chlorinated amylose derivative offers different inclusion dynamics than the standard cellulose OD-H, allowing for separation in aqueous-organic mixtures compatible with ESI-MS.

Q2: My (S)-Efavirenz peak is fronting. Is the column dead?

A: Not necessarily. Efavirenz has low solubility in pure hexane.

  • Diagnosis: If you are dissolving your sample in 100% IPA or Methanol and injecting a large volume (>10 µL) into a 90% Hexane mobile phase, you are creating a "strong solvent effect." The sample travels faster than the mobile phase initially, causing fronting.

  • Fix: Dissolve the sample in the mobile phase (90:10 Hexane:IPA). If solubility is an issue, use 50:50, but reduce injection volume to <5 µL.

Q3: Can I use Diethylamine (DEA) instead of TFA?

A: While DEA is common for basic chiral compounds, Efavirenz is an NNRTI with acidic properties (cyclic carbamate). Using DEA in Normal Phase may deprotonate the Efavirenz, leading to ionic interactions with the silica that worsen peak shape. Stick to acidic additives (TFA or Formic Acid) or neutral conditions.

Q4: The elution order seems to have flipped. Is this possible?

A: Yes, if you switched from a Coated CSP (like OD-H) to an Immobilized CSP (like Chiralpak IB) or changed the mobile phase from NP to Polar Organic Mode (100% Acetonitrile).

  • Verification: Always run a spiked standard of the (R)-enantiomer (impurity) to confirm identity. On Chiralcel OD-H in Hexane/IPA, the (R)-isomer typically elutes first , followed by the active (S)-isomer.

References

  • Sharma, S. D., & Singh, G. (2013).[1] Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography. Advances in Analytical Chemistry, 3(3), 29-33.[1]

  • Pujeri, S. S., et al. (2012). Chiral separation of non-nucleoside reverse transcription inhibitor efavirenz by HPLC on cellulose-based chiral stationary phase.[2][4] Journal of Food and Drug Analysis.

  • Reddy, B. V., et al. (2013).[1] A New Method for Determination of Efavirenz and pKa by Using LC-UV.[5] International Journal of Pharmaceutical Research & Allied Sciences.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 64139, Efavirenz.

Sources

Technical Support Center: Catalyst Removal in Rac-Efavirenz Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the removal of metal catalysts from the synthesis of Rac-Efavirenz. Our focus is on providing practical, field-proven insights to address common challenges encountered during the purification of this critical active pharmaceutical ingredient (API).

The Critical Importance of Metal Catalyst Removal in API Synthesis

In the synthesis of pharmaceutical compounds, transition metal catalysts, particularly palladium, rhodium, and copper, are invaluable for their ability to facilitate complex bond formations with high efficiency and selectivity.[1] However, their presence in the final API, even at trace levels, is a significant concern due to potential toxicity and their impact on the stability and efficacy of the drug product.[2] Regulatory bodies such as the European Medicines Agency (EMA) have established strict limits on the residual levels of metal catalysts in pharmaceutical substances.[3] Therefore, robust and efficient purification strategies are paramount to ensure the safety and quality of the final drug product.

While many modern synthetic routes for Efavirenz are shifting towards metal-free organocatalytic methods to circumvent these issues, legacy processes and certain synthetic strategies may still employ metal catalysts, particularly for the formation of the benzoxazinone core.[4][5] This guide will address the common challenges associated with removing these residual metals.

Troubleshooting Guides: A Problem-Solution Approach

This section is designed to help you troubleshoot specific issues you may encounter during the purification of Rac-Efavirenz.

Issue 1: High Levels of Residual Palladium Detected Post-Crystallization

Scenario: You have performed a crystallization of your crude Rac-Efavirenz, but inductively coupled plasma mass spectrometry (ICP-MS) analysis reveals palladium levels exceeding the acceptable limits (typically < 5-10 ppm for oral dosage forms).[2]

Root Cause Analysis:

Palladium can persist through crystallization for several reasons:

  • Coordination with the API: Efavirenz possesses nitrogen and oxygen atoms that can act as ligands, coordinating with palladium species and carrying them into the crystal lattice.

  • Formation of Soluble Complexes: The palladium catalyst may form soluble complexes with ligands (e.g., phosphines) or solvent molecules, preventing its precipitation or removal with the solid catalyst support.[6]

  • Ineffective Filtration: Finely dispersed or colloidal palladium particles may pass through standard filtration media.

Troubleshooting Workflow:

start High Residual Pd Detected recrystallization Optimize Recrystallization start->recrystallization scavenger Implement Metal Scavenger recrystallization->scavenger If Pd still high end Acceptable Pd Levels Achieved recrystallization->end If successful carbon Activated Carbon Treatment scavenger->carbon If further polishing needed scavenger->end If successful carbon->end

Caption: Decision workflow for high residual palladium.

Detailed Protocols:

1. Optimization of Recrystallization:

Recrystallization is a powerful purification technique, but its effectiveness for metal removal can be highly dependent on the solvent system and conditions.[7]

  • Protocol 1: Anti-Solvent Crystallization

    • Dissolve the crude Rac-Efavirenz in a minimal amount of a good solvent (e.g., tetrahydrofuran, THF).

    • Heat the solution gently to ensure complete dissolution.

    • Slowly add an anti-solvent (e.g., n-heptane) in which Efavirenz has poor solubility but the palladium complexes remain in solution.

    • Cool the mixture slowly to promote the formation of well-defined crystals.

    • Isolate the crystals by filtration and wash with the anti-solvent.

    • Dry the purified product under vacuum and re-analyze for palladium content.

2. Implementation of a Metal Scavenger:

Metal scavengers are solid-supported materials with functional groups that have a high affinity for specific metals.[8]

  • Protocol 2: Batch Treatment with a Thiol-Based Scavenger

    • Dissolve the palladium-contaminated Rac-Efavirenz in a suitable organic solvent (e.g., ethyl acetate, acetonitrile).

    • Add a thiol-functionalized silica or polymer-based scavenger (e.g., SiliaMetS® Thiol, QuadraPure™ TU) at a loading of 3-5 equivalents relative to the residual palladium content.[8]

    • Stir the mixture at room temperature for 4-16 hours. The reaction progress can be monitored by taking small aliquots of the solution and analyzing for palladium content.[8]

    • Remove the scavenger by filtration through a pad of celite.

    • Wash the filter cake with fresh solvent to recover any adsorbed product.

    • Combine the filtrates and concentrate to obtain the purified Rac-Efavirenz.

3. Activated Carbon Treatment:

Activated carbon can effectively adsorb residual metal catalysts, particularly those on a carbon support (e.g., Pd/C).[9]

  • Protocol 3: Activated Carbon Polishing

    • Dissolve the crude Rac-Efavirenz in an appropriate solvent.

    • Add 5-10 wt% of activated carbon to the solution.

    • Stir the mixture at room temperature for 1-4 hours.

    • Filter the mixture through a celite pad to remove the activated carbon.

    • Wash the celite pad with fresh solvent.

    • Concentrate the filtrate to obtain the product.

Data Summary for Palladium Removal Strategies:

MethodTypical Starting Pd (ppm)Typical Final Pd (ppm)AdvantagesDisadvantages
Optimized Recrystallization 50 - 20010 - 50Cost-effective, can improve overall purity.May not be sufficient for very high initial contamination.[6]
Metal Scavengers 50 - 500< 10High selectivity, effective at low concentrations.[10][11]Higher cost, requires screening for optimal scavenger.[12]
Activated Carbon 50 - 30010 - 50Relatively inexpensive, good for heterogeneous catalysts.[9]Can lead to product loss through adsorption.[7]
Issue 2: Inconsistent Performance of Metal Scavengers

Scenario: You are using a metal scavenger, but the efficiency of palladium or rhodium removal varies significantly between batches.

Root Cause Analysis:

  • Incorrect Scavenger Choice: The affinity of a scavenger for a metal is dependent on the metal's oxidation state and coordination sphere. A scavenger that is effective for Pd(0) may not be for Pd(II).[12]

  • Competitive Binding: Other components in the reaction mixture, such as excess ligands or additives, may compete with the scavenger for binding to the metal.

  • Insufficient Mixing or Contact Time: Inadequate agitation or a short reaction time can prevent the scavenger from effectively capturing the metal ions.[8]

Troubleshooting Workflow:

start Inconsistent Scavenger Performance screen Screen a Panel of Scavengers start->screen optimize Optimize Scavenging Conditions screen->optimize If promising scavenger identified pretreatment Consider a Pre-treatment Step optimize->pretreatment If still inconsistent end Consistent Metal Removal optimize->end If successful pretreatment->end

Caption: Troubleshooting inconsistent scavenger performance.

Detailed Protocols:

1. Scavenger Screening:

It is crucial to screen a small panel of scavengers with different functional groups to identify the most effective one for your specific process.

  • Protocol 4: Scavenger Screening Protocol

    • Prepare several small-scale solutions of your metal-contaminated Rac-Efavirenz.

    • To each solution, add a different scavenger (e.g., thiol-based, amine-based, mixed-mode) at a consistent loading.

    • Stir all samples under identical conditions (time, temperature, agitation).

    • Filter each sample and analyze the filtrate for residual metal content.

    • Select the scavenger that provides the most efficient and consistent metal removal.

2. Optimization of Scavenging Conditions:

Once a suitable scavenger is identified, optimize the process parameters.

  • Protocol 5: Optimization of Scavenging Parameters

    • Equivalents: Vary the equivalents of the scavenger (e.g., 3, 5, and 7 equivalents) to determine the optimal loading.

    • Time: Monitor the metal removal over time (e.g., 1, 4, 8, and 16 hours) to establish the necessary contact time.

    • Temperature: While most scavenging is effective at room temperature, gentle heating (e.g., 40-50 °C) can sometimes improve kinetics.[12]

Frequently Asked Questions (FAQs)

Q1: What are the regulatory limits for residual metals in APIs?

A1: The specific limits depend on the metal and the route of administration of the final drug product. For oral medications, the permitted daily exposure (PDE) for palladium is 100 µ g/day , and for rhodium, it is also 100 µ g/day . This translates to concentration limits in the API that are dependent on the maximum daily dose of the drug.[3]

Q2: Can I use a combination of metal removal techniques?

A2: Yes, a multi-step approach is often the most effective. For example, an initial crystallization or activated carbon treatment can remove the bulk of the metal catalyst, followed by a "polishing" step with a high-affinity metal scavenger to reduce the levels to within regulatory limits.[7]

Q3: How do I choose the right scavenger for my process?

A3: The choice of scavenger depends on the target metal, its oxidation state, the solvent system, and the nature of your API. Thiol-based scavengers are generally effective for a wide range of palladium species. It is highly recommended to perform a screening of different scavengers to identify the most efficient one for your specific conditions.[10][12]

Q4: Are there any metal-free synthetic routes to Rac-Efavirenz?

A4: Yes, in recent years, several organocatalytic and metal-free synthetic routes to Efavirenz have been developed.[4][5] These approaches are highly attractive from a process and regulatory perspective as they eliminate the need for metal catalyst removal steps. Exploring these options for new process development is strongly encouraged.

Q5: My product is discolored after catalyst removal. What could be the cause?

A5: Discoloration can be due to residual colloidal metal particles or degradation of the API or impurities. If using activated carbon, ensure it is of high purity and suitable for pharmaceutical applications. If using a scavenger, some degradation of the scavenger itself could lead to colored impurities. In such cases, a final recrystallization step after the primary catalyst removal may be necessary.

References

  • Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. PMC. Available at: [Link]

  • Chiral tertiary alcohol key intermediate in the synthesis of Efavirenz. ResearchGate. Available at: [Link]

  • How to Remove Palladium in three easy steps. Biotage. (2023-01-20). Available at: [Link]

  • Metal Scavenger User Guide. Biotage. Available at: [Link]

  • API Purification. Pharmaceutical Technology. Available at: [Link]

  • Metal Scavenger Guide. Sopachem. Available at: [Link]

  • How can i remove palladium Pd catalyst easily? ResearchGate. (2015-05-18). Available at: [Link]

  • Asymmetric synthesis of efavirenz via organocatalyzed enantioselective trifluoromethylation. Available at: [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. ACS Publications. (2020-07-06). Available at: [Link]

  • A New Synthetic Approach to Efavirenz through Enantioselective Trifluoromethylation by Using the Ruppert–Prakash Reagent. ResearchGate. (2025-08-06). Available at: [Link]

  • Solutions for scavenging of metal and organic impurities. Chemie Brunschwig. Available at: [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. Available at: [Link]

  • Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Crimson Publishers. (2023-07-12). Available at: [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. Available at: [Link]

  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry (RSC Publishing). Available at: [Link]

  • API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing. ResearchGate. Available at: [Link]

  • VARIOUS SYNTHETIC PATHWAYS TOWARDS EFAVIRENZ AND ITS ANALOGS; THE REPLACEMENT OF THE SIDE CHAIN. FireScholars. Available at: [Link]

  • Solvent design for catalyst recycling of rhodium/amine catalysts via scCO2 extraction in the reductive hydroformylation. RWTH Publications. Available at: [Link]

  • The Efavirenz: Structure-Activity Relantionship and Synthesis Methods. ResearchGate. (2025-08-10). Available at: [Link]

  • Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews (RSC Publishing). (2012-11-07). Available at: [Link]

  • Improving Operator Safety in API Catalyst Recovery. Amazon Filters. Available at: [Link]

Sources

Technical Support Center: High-Sensitivity Analysis of Rac-Efavirenz & Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Bioanalytical Support Hub. Current Ticket: Enhancing Detection Limits (LOD/LLOQ) for Racemic Efavirenz and Hydroxylated Metabolites. Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division.

Executive Summary

You are encountering challenges in detecting low-level metabolites of Rac-Efavirenz (specifically 8-hydroxyefavirenz and 7-hydroxyefavirenz) or achieving chiral resolution. Efavirenz (EFV) is an NNRTI where the (S)-enantiomer is the active pharmaceutical ingredient.[1] However, "Rac-Efavirenz" analysis is critical for:

  • Enantiomeric Purity Testing: Ensuring no (R)-impurity in bulk drug.

  • Stereoselective Metabolism: Investigating if CYP2B6 metabolizes enantiomers differently in in vitro racemic incubations.

  • Sanctuary Site Analysis: Detecting femtomolar concentrations in CNS or seminal fluid where levels are <1% of plasma.

This guide moves beyond standard protocols to high-sensitivity optimization using Negative Ion Mode ESI and Chiral Chromatography .

Module 1: Sample Preparation & Extraction

User Question: "My background noise is too high, and I'm losing the 8-OH metabolite. Should I use Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE)?"

Technical Insight: For high-sensitivity work (sub-ng/mL), Protein Precipitation is insufficient due to significant ion suppression from phospholipids. We recommend Liquid-Liquid Extraction (LLE) . The hydroxylated metabolites (8-OH-EFV) are more polar than the parent; therefore, the solvent choice is the critical control point.

Protocol: Optimized LLE for Metabolite Recovery

  • Glucuronide Hydrolysis (Optional but Recommended): If quantifying total metabolites, incubate plasma (100 µL) with

    
    -glucuronidase (500 units) at 37°C for 2 hours.
    
  • Alkalinization: Add 50 µL of 0.1 M Sodium Carbonate (pH ~9-10).

    • Why: This ensures EFV and metabolites are in their non-ionized state (enhancing organic solubility) before extraction, despite the later use of negative mode MS.

  • Extraction: Add 1 mL Ethyl Acetate or MTBE (Methyl tert-butyl ether) .

    • Note: Ethyl Acetate provides better recovery for the more polar 8,14-dihydroxy metabolites than Hexane.

  • Agitation: Vortex 5 min; Centrifuge 10 min at 4000 rpm.

  • Reconstitution: Evaporate supernatant under nitrogen. Reconstitute in Mobile Phase A (High Aqueous) to focus the peak on the column.

Workflow Visualization:

SamplePrep Start Biological Sample (Plasma/Microsomes) Hydrolysis Glucuronide Hydrolysis (beta-glucuronidase, 37°C) Start->Hydrolysis Total Quant? pH_Adj pH Adjustment (0.1M Na2CO3) Start->pH_Adj Free Drug Only Hydrolysis->pH_Adj LLE LLE Extraction (Ethyl Acetate or MTBE) pH_Adj->LLE Sep Phase Separation (Discard Aqueous) LLE->Sep Recon Reconstitution (Mobile Phase A) Sep->Recon

Figure 1: Decision workflow for maximizing recovery of polar metabolites.

Module 2: Chiral Chromatographic Separation

User Question: "I cannot separate the (R) and (S) enantiomers of the metabolites using my standard C18 column."

Technical Insight: Standard C18 columns (achiral) will co-elute enantiomers. For "Rac-Efavirenz" profiling, you must use a Chiral Stationary Phase (CSP). The Cellulose or Amylose-based columns are superior for this benzoxazinone structure.

Recommended Column Chemistry:

  • Primary Choice: Chiralcel OD-RH or Lux Amylose-2.

  • Mode: Reverse Phase (compatible with MS).

  • Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid.[2]

Troubleshooting Resolution (Rs): If


 (peaks overlapping):
  • Lower Temperature: Reduce column oven from 35°C to 20°C. Chiral recognition mechanisms are often exothermic; lower T improves separation.

  • Flow Rate: Reduce to 0.3 mL/min to increase interaction time with the chiral selector.

Module 3: Mass Spectrometry Optimization (ESI-)

User Question: "I am using Positive Mode (ESI+) like most drugs, but my sensitivity for 8-OH-EFV is poor."

Technical Insight: This is the most common error. Efavirenz and its metabolites contain a benzoxazinone ring and a secondary amine that is acidic. You must use Negative Ion Mode (ESI-). Furthermore, you should exploit "Wrong-Way-Round" Ionization .

  • Concept: Usually, negative mode requires basic mobile phases. However, for EFV, using a slightly acidic mobile phase (0.1% Formic Acid) often yields high intensity

    
     ions in negative mode due to gas-phase deprotonation dynamics in the source.
    

MRM Transition Data Table:

AnalytePolarityPrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)
Efavirenz (EFV) ESI (-)314.0244.13025
8-OH-Efavirenz ESI (-)330.0258.03528
7-OH-Efavirenz ESI (-)330.0250.03530
8,14-diOH-EFV ESI (-)346.0262.04032
IS (EFV-d6 or F-EFV) ESI (-)320.0250.03025

Optimization Loop Visualization:

MSOptimization Source ESI Source (Negative Mode) MobilePhase Mobile Phase pH (Test Acidic vs Basic) Source->MobilePhase Step 1 Voltage Cone Voltage (Deprotonation) MobilePhase->Voltage Step 2 Detection MRM Detection (Quantify) Voltage->Detection Step 3 Detection->Source Feedback Loop

Figure 2: Iterative optimization cycle for maximizing ionization efficiency.

Module 4: Troubleshooting & FAQs

Q1: I see a "ghost peak" for Efavirenz in my blank samples. How do I stop carryover?

  • Cause: EFV is highly lipophilic (

    
    ) and sticks to rotor seals and injector needles.
    
  • Fix: Use a strong needle wash composed of Acetonitrile:Isopropanol:Acetone (40:40:20) . The addition of acetone helps solubilize the sticky residue better than Methanol alone.

Q2: My calibration curve is non-linear at high concentrations (>5000 ng/mL).

  • Cause: Detector saturation or dimer formation in the source.

  • Fix: Use a quadratic regression (

    
     weighting) or monitor the Carbon-13 isotope transition for the high end of the curve to desensitize the assay artificially.
    

Q3: How do I validate that my chiral separation is working if I only have the (S)-standard?

  • Fix: You must purchase the Racemic Standard (often sold as "Efavirenz Related Compound A" or similar generic chemical standards) to establish the retention time of the (R)-enantiomer. Do not rely on relative retention times from literature alone.

References
  • Srivastava, P., et al. (2013).[3] "A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma." PLOS ONE. Available at: [Link]

  • Nmassry, A., et al. (2013). "Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography." Advances in Analytical Chemistry. Available at: [Link]

  • Avery, L.B., et al. (2011). "A Highly Sensitive UPLC-MS/MS Technique for Quantitation of Protein Free and Bound Efavirenz in Human Seminal and Blood Plasma." Journal of Chromatography B. Available at: [Link]

  • Choi, S., et al. (2011). "Rapid and Simultaneous Determination of Efavirenz, 8-Hydroxyefavirenz, and 8,14-Dihydroxyefavirenz Using LC–MS–MS in Human Plasma." Chromatographia. Available at: [Link]

  • Mugabo, P., et al. (2023).[3] "Evaluating the 'wrong-way-round' electrospray ionization of antiretroviral drugs for improved detection sensitivity." Analytical and Bioanalytical Chemistry. Available at: [Link]

Sources

Optimization of mobile phase pH for Rac-Efavirenz separation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Mobile Phase pH for Rac-Efavirenz Separation Document ID: TS-EFV-004 Status: Active Last Updated: 2025-05-15

Diagnostic Hub: Define Your Separation Mode

Select the experimental mode you are currently running to access the relevant optimization protocols.

ParameterNormal Phase (NP) Reversed-Phase (RP)
Primary Solvent n-Hexane / HeptaneWater / Buffer
Modifier IPA / EthanolAcetonitrile / Methanol
pH Control Limited (Additives like TFA/DEA)Critical (Buffers)
Typical Column Chiralcel OD-H, AD-HChiralpak AD-RH, Lux Amylose-2
Primary Issue Toxic solvents, solubility limitsPeak tailing, selectivity loss

Expert Insight: While Normal Phase (NP) using Chiralcel OD-H is the historical standard for Efavirenz [1], modern laboratories are shifting to Reversed-Phase (RP) for MS compatibility and "Green Chemistry" compliance. This guide focuses on the more complex pH optimization required for RP-Chiral separation.

Technical Deep Dive: The Role of pH in Efavirenz Separation

The Mechanism

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) with a pKa of approximately 10.2 (related to the cyclic carbamate/amide moiety) [2].

  • Analyte State: In standard HPLC pH ranges (2.0 – 8.0), Efavirenz remains predominantly neutral (unionized).

  • The Hidden Variable (Silanols): If the analyte is neutral, why does pH matter?

    • Silica Support Activity: The silica backbone of chiral columns contains residual silanol groups (

      
      ). Above pH 3.5, these silanols ionize to 
      
      
      
      .
    • Secondary Interactions: The electron-deficient regions of Efavirenz (due to the trifluoromethyl and chloro groups) or the amide hydrogen can engage in hydrogen bonding or dipole interactions with ionized silanols.

    • Result: This causes severe peak tailing and loss of resolution (

      
      ).
      
Optimization Strategy

To optimize the separation of Rac-Efavirenz in Reversed-Phase, you must maintain a pH that suppresses silanol ionization while preserving the chiral selector's conformation.

Troubleshooting Guide (Symptom-Based)

Issue 1: Severe Peak Tailing ( )

Diagnosis: Secondary silanol interactions are active. Corrective Action:

  • Lower the pH: Move to pH 3.0 – 4.0 .

  • Switch Buffer: Replace simple acids (Formic Acid) with a buffered system (Ammonium Acetate/Formic Acid) to stabilize local pH at the particle surface.

  • Additives: If using a polysaccharide column (e.g., Lux Amylose-2), ensure the mobile phase contains 0.1% Formic Acid or TFA [3].

Issue 2: Loss of Resolution ( )

Diagnosis: The chiral recognition mechanism is compromised by solvent competition. Corrective Action:

  • Organic Modifier Tuning: Efavirenz enantiomers often resolve better with Acetonitrile (ACN) than Methanol in RP mode. ACN forms a "pi-pi" interaction system that can enhance selectivity on amylose-based columns.

  • Temperature: Lower the column temperature to 20–25°C. Chiral recognition is enthalpy-driven; lower temperatures increase the separation factor (

    
    ).
    
Issue 3: Retention Time Drift

Diagnosis: Lack of buffering capacity or column equilibration issues. Corrective Action:

  • Buffer Concentration: Increase buffer concentration from 5 mM to 10–20 mM .

  • Equilibration: Chiral columns in RP mode require 20–30 column volumes to equilibrate due to the slow displacement of viscous solvents from the chiral pores.

Visualizing the Workflow

Diagram 1: Troubleshooting Decision Tree

Caption: Logic flow for diagnosing peak shape and resolution issues in Efavirenz chiral HPLC.

Efavirenz_Troubleshooting Start Start: Evaluate Chromatogram Issue_Check Identify Primary Defect Start->Issue_Check Tailing Peak Tailing (Tf > 1.5) Issue_Check->Tailing Resolution Poor Resolution (Rs < 1.5) Issue_Check->Resolution Drift RT Drift Issue_Check->Drift Silanol Cause: Silanol Activity Tailing->Silanol Selectivity Cause: Poor Selectivity Resolution->Selectivity Equilib Cause: Poor Equilibration Drift->Equilib Action_pH Action: Lower pH to 3.0 (Use 0.1% Formic Acid) Silanol->Action_pH Action_Org Action: Switch MeOH -> ACN or Reduce % Organic Selectivity->Action_Org Action_Buffer Action: Increase Buffer Strength (10-20mM) Equilib->Action_Buffer

Standard Operating Procedure (SOP): pH Scouting

Objective: Determine the optimal pH for the separation of (S)-Efavirenz (active) and (R)-Efavirenz (impurity) using an Amylose-based RP column.

Materials
  • Column: Lux Amylose-2 or Chiralpak AD-RH (

    
     mm, 5 µm).
    
  • Mobile Phase A: 20 mM Ammonium Acetate (pH adjusted).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Protocol Steps
  • Preparation of Buffer Series:

    • Prepare three aliquots of 20 mM Ammonium Acetate.

    • Adjust aliquot A to pH 3.5 (using Formic Acid).

    • Adjust aliquot B to pH 5.0 (using Acetic Acid).

    • Adjust aliquot C to pH 6.5 (native/Ammonia).

  • Screening Gradient (Isocratic Focus):

    • Set flow rate to 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV @ 252 nm.

    • Run Isocratic: 55% Mobile Phase A / 45% Mobile Phase B .

  • Data Analysis:

    • Inject Rac-Efavirenz sample (0.1 mg/mL).

    • Record Resolution (

      
      ) and Tailing Factor (
      
      
      
      ) for each pH.
Expected Results Matrix
Mobile Phase pHTailing Factor (

)
Resolution (

)
Interpretation
pH 6.5 1.8 (Severe)1.2Fail: Silanols are ionized; peak tailing destroys resolution.
pH 5.0 1.3 (Moderate)2.1Acceptable: Good resolution, but slight tailing persists.
pH 3.5 1.05 (Excellent) 3.5 Optimal: Silanols suppressed; sharp peaks maximize

.

Method Development Workflow

Diagram 2: The Optimization Cycle

Caption: Systematic workflow for finalizing the Efavirenz chiral method.

Optimization_Cycle Screen 1. Column Screening (Amylose vs Cellulose) Mode 2. Mode Selection (RP vs NP) Screen->Mode pH_Scout 3. pH Scouting (Test pH 3.5, 5.0, 6.5) Mode->pH_Scout Fine_Tune 4. Fine Tuning (% Organic & Temp) pH_Scout->Fine_Tune Fine_Tune->pH_Scout If Rs < 2.0 Validate 5. Validation (Linearity, Accuracy) Fine_Tune->Validate

References

  • Sharma, S. D., & Singh, G. (2013).[1] Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography. Advances in Analytical Chemistry, 3(3), 29-33.[1] Link

  • Ozgur, M. U., & Gumustas, M. (2019). A New Method for Determination of Efavirenz and pKa by Using LC-UV.[2] International Journal of Pharmaceutical Research & Allied Sciences, 8(3), 168-176. Link

  • Ramesh, C. H., et al. (2020).[3] Development and Validation of RP-Chiral HPLC Method for Determination of (R)-Enantiomer Excess Content in Efavirenz. Asian Journal of Chemistry, 32(9), 2271-2276. Link

Sources

Validation & Comparative

A Comparative Guide to Rac-Efavirenz Synthesis: Benchmarking Routes for Scalability and Industrial Viability

Author: BenchChem Technical Support Team. Date: February 2026

Efavirenz, a cornerstone of antiretroviral therapy, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) critical in the management of HIV-1 infection.[1][2] The economic and efficient synthesis of this essential medicine is a paramount concern for global health, driving continuous innovation in process chemistry. This guide provides an in-depth comparison of the leading synthetic routes to Rac-Efavirenz, with a critical evaluation of their scalability, efficiency, and industrial applicability. We will dissect the chemistry, present comparative data, and provide detailed experimental protocols to empower researchers and drug development professionals in making informed decisions for process optimization and manufacturing.

The Established Asymmetric Synthesis: The DuPont-Merck Approach

The seminal work by DuPont-Merck scientists established a highly efficient and practical asymmetric synthesis of Efavirenz, which has long been a benchmark for industrial production.[3][4][5][6] This route is characterized by its excellent stereocontrol and the crystalline nature of its intermediates, which circumvents the need for chromatographic purification—a significant advantage for large-scale manufacturing.

The Chemistry: A Chiral Ligand-Mediated Acetylide Addition

The cornerstone of this synthesis is the enantioselective addition of lithium cyclopropyl acetylide to a protected ketoaniline. This key transformation establishes the chiral center of the molecule with a high degree of stereocontrol, mediated by the chiral ligand (1R,2S)-N-pyrrolidinylnorephedrine lithium alkoxide.[3][5][6] The synthesis commences from the readily available 4-chloroaniline and proceeds through seven steps to deliver Efavirenz in an impressive overall yield of 62%.[3][5][6]

Synthetic Pathway Overview

DuPont_Merck_Synthesis cluster_0 Starting Material Preparation cluster_1 Key Asymmetric Alkynylation cluster_2 Final Cyclization 4-Chloroaniline 4-Chloroaniline Ketoaniline Ketoaniline 4-Chloroaniline->Ketoaniline Multiple Steps Amino_Alcohol Amino_Alcohol Ketoaniline->Amino_Alcohol Li-cyclopropyl acetylide, (1R,2S)-N-pyrrolidinylnorephedrine Cyclopropylacetylene Cyclopropylacetylene Cyclopropylacetylene->Amino_Alcohol Efavirenz Efavirenz Amino_Alcohol->Efavirenz Phosgene or alternative

Caption: The DuPont-Merck asymmetric synthesis of Efavirenz.

Scalability Insights

The avoidance of chromatography is a major driver for the scalability of this route. The high crystallinity of the intermediates allows for purification by simple recrystallization, which is highly amenable to industrial-scale operations.[4] However, the use of cryogenic temperatures (< -50 °C) for the key alkynylation step and the handling of organolithium reagents can present challenges in terms of equipment and safety on a very large scale.[3]

The Metal-Free Alternative: Organocatalyzed Asymmetric Trifluoromethylation

In a move towards greener and more sustainable chemistry, an organocatalyzed approach to Efavirenz has been developed.[7][8] This route circumvents the use of metal catalysts, which can be a source of product contamination and require costly removal steps.

The Chemistry: Chiral Phase-Transfer Catalysis

This synthesis hinges on the enantioselective trifluoromethylation of an alkynyl ketone using the Ruppert-Prakash reagent (Me3SiCF3).[7][9] The stereoselectivity is induced by a cinchona alkaloid-derived phase-transfer catalyst. This method provides the desired (S)-trifluoromethyl carbinol, a key precursor to Efavirenz, with good enantiomeric excess.[7]

Synthetic Pathway Overview

Organocatalyzed_Synthesis Alkynyl_Ketone 1-(5-chloro-2-nitrophenyl)-3- cyclopropylprop-2-yn-1-one Trifluoromethyl_Carbinol (S)-Trifluoromethyl Carbinol Alkynyl_Ketone->Trifluoromethyl_Carbinol Me3SiCF3, Cinchona Alkaloid Catalyst Efavirenz Efavirenz Trifluoromethyl_Carbinol->Efavirenz Two Steps

Caption: Organocatalyzed asymmetric synthesis of an Efavirenz precursor.

Scalability Insights

The primary advantage of this route in terms of scalability is the avoidance of heavy metals, simplifying product purification and reducing environmental impact. The use of phase-transfer catalysis is generally amenable to scale-up. However, the cost and availability of the specialized cinchona alkaloid catalyst and the Ruppert-Prakash reagent may be limiting factors for large-scale, cost-sensitive production.

The Concise and Continuous Approach: Flow Chemistry Synthesis

A paradigm shift in the synthesis of Efavirenz has been demonstrated through the application of continuous flow chemistry.[10][11][12] This innovative approach offers a significantly shorter and more efficient route, with the potential for enhanced safety and process control.

The Chemistry: Copper-Catalyzed Carbonylative Cyclization

This streamlined, three-step synthesis provides racemic Efavirenz with an overall yield of 45%.[10][13] The key transformation is a copper-catalyzed formation of an aryl isocyanate, which undergoes a subsequent intramolecular cyclization to construct the benzoxazinone core of Efavirenz in a single step.[10] This method impressively avoids the use of highly toxic phosgene.[11]

Synthetic Pathway Overview

Flow_Chemistry_Synthesis Starting_Material Starting_Material Intermediate Intermediate Starting_Material->Intermediate Step 1 rac-Efavirenz rac-Efavirenz Intermediate->rac-Efavirenz Cu-catalyzed cyclization

Caption: A concise three-step flow synthesis of rac-Efavirenz.

Scalability Insights

Continuous flow processes offer inherent advantages for scalability, including improved heat and mass transfer, enhanced safety due to smaller reaction volumes at any given time, and the potential for automation and process intensification.[11][12] The semi-continuous nature of the reported process, with an overall yield of 45%, demonstrates its proof-of-principle.[10][13] Further development to achieve a fully continuous and asymmetric process would be a significant advancement for industrial production. A major drawback of this specific route is the production of a racemic mixture, which would necessitate a subsequent resolution step, adding cost and complexity.

The Final Step: Safer Cyclization Reagents

The cyclization of the key amino alcohol intermediate is a critical final step in many Efavirenz syntheses. Historically, this has been achieved using the highly toxic and hazardous phosgene gas.[3][14] The drive for safer and more environmentally benign manufacturing processes has led to the exploration of several alternative cyclization agents.

These alternatives include:

  • Triphosgene: A solid, crystalline substitute for phosgene that is easier and safer to handle.[1][14]

  • Carbonyldiimidazole (CDI): A common and effective reagent for this transformation, although it can be costly.[1][15]

  • Diphenylcarbonate: A less reactive but safer and more cost-effective option.[1][16]

  • Urea: An innovative, cost-effective, and non-hazardous cyclizing agent that has been successfully employed.[17][18]

The choice of cyclizing agent represents a trade-off between reactivity, cost, safety, and ease of handling, and must be carefully considered in the context of the overall process and scale of production.

Comparative Analysis of Synthesis Routes

FeatureDuPont-Merck Asymmetric SynthesisOrganocatalyzed Asymmetric TrifluoromethylationFlow Chemistry Synthesis
Overall Yield 62%[3][5][6]Not explicitly stated for the full route, but key step up to 80% ee[7]45% (racemic)[10][13]
Number of Steps 7 from 4-chloroaniline[3][5][6]5 from a commercial substrate[9]3[10]
Key Reagents n-BuLi, (1R,2S)-N-pyrrolidinylnorephedrine, Phosgene[3]Me3SiCF3, Cinchona alkaloid catalyst[7]Copper catalyst[10]
Stereocontrol Excellent (>99.5% ee)[3]Good (up to 80% ee for key step)[7]Racemic[10]
Scalability Proven, but requires cryogenic conditions and organolithiums[3]Potentially high, avoids metals, catalyst cost may be a factor.Excellent potential, but requires specialized equipment.
Safety Concerns Cryogenic temperatures, organolithiums, phosgene (can be substituted)[3]Generally safer, avoids toxic metals.Significantly improved safety profile, avoids phosgene.[11]
Key Advantages High yield, excellent stereocontrol, no chromatography.[3][4]Metal-free, "green" chemistry approach.[7]Shortest route, fast, continuous process.[10][11]
Key Disadvantages Use of hazardous reagents and extreme temperatures.Catalyst cost, moderate enantioselectivity in some cases.Produces a racemic mixture, requires specialized equipment.

Detailed Experimental Protocols

Key Asymmetric Alkynylation (Adapted from DuPont-Merck Synthesis)[3]
  • To a solution of (1R,2S)-N-pyrrolidinylnorephedrine in THF at < -50 °C, add n-butyllithium dropwise.

  • To this solution, add a solution of cyclopropylacetylene in THF, maintaining the temperature below -50 °C.

  • A solution of the p-methoxybenzyl-protected ketoaniline in THF is then added slowly to the reaction mixture.

  • The reaction is stirred at low temperature until completion, as monitored by TLC or HPLC.

  • The reaction is quenched with acetic acid, and the product amino alcohol is crystallized directly from the reaction mixture.

  • The product is isolated by filtration and can be further purified by recrystallization from a suitable solvent system like toluene-heptane.

Cyclization using Phosgene (Adapted from DuPont-Merck Synthesis)[3]
  • The isolated amino alcohol is dissolved in a mixture of THF and heptane.

  • The solution is cooled to 0 °C, and a solution of phosgene in a suitable solvent is added.

  • The reaction is allowed to warm to room temperature and stirred until completion.

  • The reaction is carefully quenched with an aqueous sodium bicarbonate solution.

  • The organic layer is separated, and the product, Efavirenz, is crystallized by the addition of heptane.

  • The pure Efavirenz is isolated by filtration, washed, and dried.

Conclusion

The choice of a synthetic route for Rac-Efavirenz is a multifaceted decision that requires a careful balance of efficiency, cost, safety, and scalability. The DuPont-Merck asymmetric synthesis remains a robust and high-yielding option, particularly valued for its avoidance of chromatography.[3][4] However, its reliance on hazardous reagents and extreme reaction conditions are notable drawbacks.

The organocatalyzed approach offers a compelling "green" alternative by eliminating the need for metal catalysts, though the cost and efficiency of the catalyst system need to be considered for large-scale production.[7]

The flow chemistry synthesis represents the cutting edge of process chemistry, offering a remarkably concise and potentially safer and more efficient manufacturing process.[10][11] The major hurdle for this route is its current racemic nature, which necessitates a resolution step. The development of a stereoselective continuous process would be a transformative achievement in Efavirenz manufacturing.

Furthermore, the adoption of safer cyclization agents is a critical step towards more sustainable and industrially viable processes. The use of reagents like triphosgene, CDI, diphenylcarbonate, or urea significantly mitigates the risks associated with phosgene.[1][15][16][17][18]

Ultimately, the optimal synthesis of Efavirenz will likely involve a hybrid approach, leveraging the strengths of different methodologies to create a process that is not only economically viable but also safe and environmentally responsible.

References

  • Pierce, M. E., Parsons, R. L., Radesca, L. A., et al. (1998). Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor. The Journal of Organic Chemistry, 63(23), 8536–8543. [Link]

  • Pierce, M. E., et al. (1998). Practical asymmetric synthesis of Efavirenz (DMP 266), an HIV-1 reverse transcriptase inhibitor. Princeton University. [Link]

  • Pierce, M. E., Parsons, R. L., Radesca, L. A., et al. (1998). Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor. The Journal of Organic Chemistry. [Link]

  • Okuso, S., et al. (2014). Asymmetric synthesis of efavirenz via organocatalyzed enantioselective trifluoromethylation. Asian Journal of Organic Chemistry, 3(4), 449-452. [Link]

  • Lupin Limited. (2012). Process for preparation of efavirenz. U.S.
  • Cipla Limited. (2013). Process for the preparation of Efavirenz. U.S.
  • Havale, S. H., et al. (2015). Synthesis of Efavirenz by an innovative cost effective cyclisation process. Der Pharma Chemica, 7(10), 292-295. [Link]

  • Correia, C. A., Gilmore, K., McQuade, D. T., & Seeberger, P. H. (2015). A concise flow synthesis of efavirenz. Angewandte Chemie International Edition, 54(16), 4945-4948. [Link]

  • ScienceDaily. (2015). An assembly line for medications improves production of drugs. [Link]

  • F.I.S. Fabbrica Italiana Sintetici S.P.A. (2015). Improved process for the preparation of Efavirenz.
  • Sanchez Bautista, E. (2023). Various Synthetic Pathways Towards Efavirenz and its Analogs; The Replacement of the Side Chain. Southeastern University, FireScholars. [Link]

  • Lupin Limited. (2013). An improved process for preparation of efavirenz.
  • ResearchGate. (2020). Synthesis of Efavirenz by an innovative cost effective cyclisation process. [Link]

  • Lupin Limited. (2013). An improved process for preparation of efavirenz. European Patent Office, EP 2454244 B1. [Link]

  • Zhejiang Yongtai Technology Co., Ltd. (2013). Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.
  • Vapourtec. (2015). A Concise Flow Synthesis of Efavirenz. [Link]

  • Cipla Limited. (2013). Process for the preparation of efavirenz.
  • Juniper Publishers. (2019). NNRTI (Non-Nucleoside Reverse Transcriptase Inhibitor) Drug AZT and Their Preparation & Determination A Patent Evaluation of Efavirenz. [Link]

  • ResearchGate. (2025). The Efavirenz: Structure-Activity Relantionship and Synthesis Methods. [Link]

  • Nanjing University Of Science & Technology. (2018). Synthesis method of efavirenz key intermediate.
  • Musella, S., et al. (2021). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Molecules, 26(16), 4945. [Link]

  • ResearchGate. (2011). Catalytic Enantioselective Synthesis of Key Propargylic Alcohol Intermediates of the Anti-HIV Drug Efavirenz. [Link]

  • Chemsrc. 4-Chloro-2-(trifluoromethyl)aniline. [Link]

  • ResearchGate. (2015). A Concise Flow Synthesis of Efavirenz. [Link]

  • Tan, B. J., et al. (2022). Efavirenz: History, Development and Future. Pharmaceuticals, 15(1), 89. [Link]

  • The Royal Society of Chemistry. (2019). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]

  • ResearchGate. (2018). General and Scalable Approach to Trifluoromethyl-substituted Cyclopropanes. [Link]

  • Beier, P., et al. (2014). Synthesis of Ethynyl Trifluoromethyl Sulfide and Its Application to the Synthesis of CF3S-Containing Triazoles. Organic Letters, 16(18), 4814–4817. [Link]

  • MDPI. (2019). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rac-Efavirenz
Reactant of Route 2
Reactant of Route 2
Rac-Efavirenz

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.